Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFYABGAOGXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437220 | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-05-2 | |
| Record name | 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Structural and Methodological Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Significance of a Constrained Scaffold
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that offer both metabolic stability and precise conformational control is paramount. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a seemingly simple building block, embodies these desirable characteristics. Its rigid cyclopropane core introduces a defined three-dimensional geometry into target molecules, a feature widely exploited to enhance biological activity and fine-tune pharmacokinetic properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function, coupled with an ethyl ester, makes it a versatile intermediate for peptide synthesis and the construction of complex pharmaceutical agents.[2]
This guide provides an in-depth analysis of this compound's structural features, the methodologies for its characterization, and the underlying scientific principles that govern these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.
Physicochemical Identity
A clear definition of the molecule's fundamental properties is the cornerstone of any rigorous scientific investigation.
| Property | Value | Source |
| IUPAC Name | ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [3] |
| CAS Number | 107259-05-2 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [5] |
| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [3][4] |
| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [4] |
Synthesis and Purification: A Validated Workflow
The most common and reliable synthesis of the title compound involves the N-protection of the corresponding amino acid ester. The choice of the Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, ensuring orthogonality in multi-step syntheses.
Synthetic Protocol: N-Boc Protection
This protocol describes a standard procedure for the protection of an amino ester using Di-tert-butyl dicarbonate (Boc₂O).
Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 1-aminocyclopropanecarboxylate hydrochloride in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.
-
Base Addition: Cool the solution in an ice bath (0 °C). Add triethylamine (typically 2.2 equivalents) dropwise to the stirred solution. The TEA serves to deprotonate the amine hydrochloride salt, liberating the free amine.
-
Reagent Addition: To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amino ester is fully consumed.[6]
-
Work-up:
-
Dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the N-Boc protection synthesis.
Core Structural Analysis
The unequivocal determination of a molecule's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, showing no coupling. |
| ~1.40 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |
| ~1.10 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |
| (Variable) | Broad Singlet (br s) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~173 | C =O (Ester) | Carbonyl carbon of the ethyl ester group. |
| ~155 | C =O (Carbamate) | Carbonyl carbon of the Boc protecting group. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~35 | C (Quaternary) | Quaternary carbon of the cyclopropane ring bonded to N and COOEt. |
| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
| ~17 | Cyclopropane -CH₂ - | Methylene carbons of the cyclopropane ring. |
| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400 | N-H Stretch | Amide | A sharp to medium peak indicating the N-H bond of the carbamate. |
| 2980-2930 | C-H Stretch | Alkane (sp³) | Strong absorptions from the C-H bonds in the ethyl and tert-butyl groups. |
| ~1735 | C=O Stretch | Ester | A strong, sharp peak characteristic of the ester carbonyl group. |
| ~1700 | C=O Stretch | Carbamate | A strong, sharp peak for the carbonyl of the Boc group, often slightly lower than the ester.[7] |
| ~1520 | N-H Bend | Amide | A medium intensity peak associated with the bending of the N-H bond.[7] |
| ~1160 | C-O Stretch | Ester/Carbamate | Strong C-O stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z 230.14
-
[M+Na]⁺: m/z 252.12
-
-
Key Fragmentation Pathways: A primary and highly characteristic fragmentation is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion.
-
Loss of C₄H₈ (isobutylene, 56 Da) from [M+H]⁺ → m/z 174
-
Loss of the entire Boc group (100 Da) from [M+H]⁺ → m/z 130
-
X-ray Crystallography
Should a suitable single crystal be obtained, X-ray crystallography offers the most definitive structural proof by providing a three-dimensional map of electron density.[8][9]
Principle: X-rays are diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is mathematically analyzed to determine the precise location of each atom in space, yielding accurate bond lengths, bond angles, and torsional angles.[10]
Expected Insights for This Molecule:
-
Conformation: It would reveal the preferred conformation of the flexible ethyl ester and Boc groups relative to the rigid cyclopropane ring.
-
Bond Parameters: Precise measurement of the C-C bond lengths within the strained cyclopropane ring and the geometry of the carbamate and ester groups.
-
Intermolecular Interactions: It would identify any hydrogen bonding (e.g., involving the N-H group and a carbonyl oxygen of a neighboring molecule) or van der Waals interactions that dictate the crystal packing.
Caption: Logical relationships in the structural analysis workflow.
Applications and Significance in Research
This compound is not merely an academic curiosity; it is a key player in the synthesis of high-value molecules.
-
Constrained Peptidomimetics: The cyclopropane ring serves as a rigid scaffold to mimic peptide turns or to constrain the side chains of amino acids, often leading to enhanced receptor binding affinity and enzymatic stability.
-
Improved Pharmacokinetics: Introducing a cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug molecule in the body.[1]
-
Fine-Tuning Polarity: The compact, lipophilic nature of the cyclopropane ring can be used to modulate the overall polarity and membrane permeability of a drug candidate.
Its structural rigidity and predictable reactivity make it an indispensable tool for medicinal chemists aiming to translate a lead compound into a viable drug candidate.
References
- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 2. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]
- 3. This compound [synhet.com]
- 4. chem-space.com [chem-space.com]
- 5. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-Depth Technical Guide to CAS 107259-05-2: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Among these, the cyclopropane ring has emerged as a valuable bioisostere, capable of enhancing potency, modulating conformation, and improving metabolic stability. This guide provides an in-depth technical overview of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS Number: 107259-05-2) , a pivotal building block that serves as a gateway to a diverse array of complex molecules with therapeutic potential.
Core Molecular Attributes and Physicochemical Profile
Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate, a stable, white to off-white solid, is a derivative of 1-aminocyclopropanecarboxylic acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the ethyl ester at the carboxylic acid position renders it an ideal intermediate for peptide synthesis and the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of CAS 107259-05-2
| Property | Value | Source |
| IUPAC Name | Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | [2] |
| CAS Number | 107259-05-2 | [2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point (Predicted) | 307.0 ± 21.0 °C | [1] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General Knowledge |
Chemical Structure:
Caption: 2D Structure of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate.
Strategic Importance in Medicinal Chemistry: The Power of the Cyclopropane Moiety
The incorporation of a cyclopropane ring into a drug candidate can have profound effects on its biological profile. This is due to the unique electronic and conformational properties of this three-membered ring system. The high s-character of the carbon-carbon bonds imparts vinyl-like properties, while the rigid structure can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, thus improving the pharmacokinetic profile of a drug.
This building block, CAS 107259-05-2, provides a convenient and efficient means to introduce this valuable cyclopropane moiety into a wide range of molecular scaffolds.
Synthesis and Manufacturing Overview
The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a well-established process, typically proceeding via the protection of the amino group of ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.
Standard Laboratory-Scale Synthesis Protocol
Reaction:
References
Synthesis and Characterization of Constrained Amino Acids: A Guide to Engineering Molecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Constrained amino acids are indispensable tools in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides and peptidomimetics, these unique building blocks enhance metabolic stability, improve receptor affinity and selectivity, and lock bioactive conformations.[1][2][3] This guide provides a comprehensive overview of the core strategies for the synthesis of constrained amino acids and the analytical techniques required for their thorough characterization. We delve into the causality behind experimental choices, offering field-proven insights into asymmetric synthesis, ring-closing metathesis (RCM), and other cyclization strategies. Furthermore, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy to elucidate the three-dimensional structure of these complex molecules. This document is intended to be a practical and authoritative resource for researchers aiming to leverage conformational constraint in the design of next-generation therapeutics.
Introduction: The Rationale for Conformational Constraint
Peptides are nature's versatile signaling molecules, but their therapeutic potential is often hindered by poor proteolytic stability and high conformational flexibility, which can lead to reduced binding affinity for their biological targets.[2] The incorporation of constrained amino acids addresses these limitations by reducing the entropic penalty upon binding and stabilizing secondary structures like β-turns and helices.[2][4][5] This has led to the development of potent and selective drugs, including anticoagulants, ACE inhibitors, and anti-diabetic agents.[6] This guide provides the foundational knowledge to both create and validate these critical molecular scaffolds.
Part I: Core Synthetic Strategies
The synthesis of a constrained amino acid is a deliberate exercise in molecular engineering. The chosen strategy depends entirely on the desired type of constraint—be it a gem-disubstituted α-carbon to restrict torsional angles or a cyclic system to lock the backbone into a specific geometry.
Chapter 1: Asymmetric Synthesis of Acyclic Constrained Amino Acids
The simplest form of constraint is the α,α-disubstituted amino acid, where the α-hydrogen is replaced by a second substituent.[7][8] This modification sterically hinders rotation around the N-Cα and Cα-C bonds, significantly limiting the available conformational space.
The primary challenge is the stereocontrolled construction of the quaternary α-carbon. Modern methods have moved beyond classical approaches to embrace catalytic asymmetric synthesis. A particularly powerful strategy involves the dual catalysis of copper (Cu) and iridium (Ir) for the stereodivergent α-allylation of aldimine esters.[9] This method is notable because it allows access to all four possible product stereoisomers from the same set of starting materials simply by selecting the appropriate combination of chiral catalysts.[9] This provides exceptional control and flexibility in generating stereochemically diverse libraries for structure-activity relationship (SAR) studies.
Chapter 2: Cyclization via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of macrocyclic peptides and amino acids.[10][11] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new carbon-carbon double bond between two pre-existing olefinic side chains within a peptide sequence.[10]
Causality Behind the Choice: RCM is favored for its remarkable functional group tolerance, allowing it to proceed on fully elaborated peptides without the need for extensive protecting group strategies.[10][12] It creates a robust, non-reducible carbon-carbon tether, which is more stable in biological systems than a disulfide bridge. This strategy is highly effective for creating five- to seven-membered rings to generate constrained α-amino acid derivatives or for cross-linking residues at i and i+4 or i+7 positions to stabilize α-helices.[10][12]
Caption: General workflow for synthesizing a constrained peptide via RCM.
Chapter 3: Specialized Ring Structures
Small, strained rings introduce sharp, well-defined conformational constraints.
-
Cyclopropyl Amino Acids: These are rigid structures that can be considered dipeptide isosteres or conformationally restricted alanine or phenylalanine analogues.[13][14] Syntheses often involve carbene or ylide additions to alkenes or cobalt-catalyzed asymmetric reductive additions.[14][15][16] Chiral amino acids with cyclopropyl fragments are of significant interest as they are found in several drug candidates.[15]
-
Aziridine-Containing Amino Acids: The three-membered aziridine ring is a versatile synthetic intermediate.[17] These constrained amino acids can be embedded within peptide chains and subsequently opened by various nucleophiles to create novel, functionalized peptides.[18][19] The synthesis typically involves the ring closure of amino alcohols, for example, via a modified Wenker synthesis.[17][20]
Part II: The Analytical Toolkit for Characterization
Synthesizing the molecule is only half the battle. A rigorous and multi-faceted characterization strategy is essential to confirm not only the covalent structure and purity but also the three-dimensional conformation that was the goal of the synthesis.
Chapter 4: Foundational Analysis: Structure, Purity, and Mass
Every synthesized compound must first be subjected to a standard suite of analytical techniques.
| Technique | Purpose | Key Information Gained |
| RP-HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity), presence of impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms expected molecular weight, provides fragmentation data for sequence verification (MS/MS). |
| 1D NMR (¹H, ¹³C) | Covalent Structure Confirmation | Chemical shifts, coupling constants, and integration confirm the bonding framework of the molecule. |
Trustworthiness through Orthogonality: These techniques are complementary. HPLC confirms that you have a single major component, MS confirms it has the correct mass, and NMR confirms it has the correct covalent structure. Relying on only one of these is insufficient for validating a novel constrained amino acid.
Chapter 5: Elucidating 3D Conformation in Solution
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the solution-state conformation of constrained molecules. While 1D NMR confirms the structure, 2D NMR techniques provide through-bond and through-space correlations that define the molecule's shape.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically 2-3 bonds apart), helping to assign spin systems within amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Extends COSY to show correlations between all protons within a single amino acid residue's spin system.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis. It detects protons that are close in space (<5 Å), regardless of whether they are close in the covalent structure. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance restraints for molecular modeling.
Chapter 6: The Gold Standard: Solid-State Conformation
X-ray Crystallography: For molecules that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[21][22] It is the ultimate arbiter for confirming the success of a design strategy aimed at achieving a specific conformation.[21] While solution dynamics are absent, a crystal structure provides precise bond lengths, bond angles, and torsional angles that can validate computational models and confirm the presence of intended secondary structures like β-turns or helices.[23][24]
Caption: Decision logic for choosing appropriate characterization techniques.
Chapter 7: Assessing Global Secondary Structure
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure content of a peptide in solution.[25][26] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum has characteristic shapes for different secondary structures:
-
α-Helix: Strong positive band around 192 nm and two strong negative bands at ~208 nm and ~222 nm.
-
β-Sheet: Negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Strong negative band around 198 nm.
CD is an excellent tool for rapidly screening a series of constrained peptides to see if the intended conformational bias (e.g., increased helicity) has been achieved.
Part III: Field-Proven Methodologies
This section provides actionable, step-by-step protocols for key synthetic and analytical procedures.
Protocol 7.1: Synthesis of a Cyclopentenylglycyl Peptide via RCM
This protocol is adapted from methodologies demonstrating the RCM of α,α-diallylglycyl peptides.[27]
Objective: To cyclize a linear peptide containing an α,α-diallylglycine residue to form a constrained cyclopentenylglycine residue.
Materials:
-
Linear Peptide-Resin (e.g., Fmoc-Ala-DiallylGly-Leu-Rink Amide Resin)
-
Standard solid-phase peptide synthesis (SPPS) reagents (DMF, Piperidine, coupling agents).[28]
-
Grubbs' First Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reversed-Phase HPLC system
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. The α,α-diallylglycine is incorporated as a protected Fmoc-amino acid derivative.[28]
-
On-Resin Cyclization:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Prepare a 5-10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCM.
-
Drain the resin and add the catalyst solution.
-
Agitate the reaction vessel under an inert atmosphere (N₂ or Ar) for 2 hours at room temperature. Repeat with a fresh portion of catalyst for another 2 hours to ensure complete conversion.
-
-
Washing: Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x) to remove the ruthenium catalyst and byproducts.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet. Dissolve the peptide in a water/acetonitrile mixture and lyophilize.
-
Purification: Purify the crude cyclic peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Validation (Self-Validating System):
-
Confirm the mass of the purified product via LC-MS. The mass should correspond to the linear peptide minus 28 Da (loss of ethylene).
-
Confirm purity is >95% by analytical RP-HPLC.
-
Confirm the structure via ¹H NMR, observing the disappearance of terminal allyl proton signals and the appearance of new cyclopentenyl olefinic proton signals.
-
Protocol 7.2: Conformational Analysis by 2D NOESY
Objective: To obtain through-space proton-proton distance restraints to define the solution conformation of a constrained peptide.
Materials:
-
Lyophilized, purified constrained peptide (>95% purity)
-
NMR-compatible solvent (e.g., D₂O, CD₃OH, or H₂O/D₂O 9:1 for amide proton observation)
-
High-field NMR spectrometer (≥ 600 MHz recommended for resolution)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~1-5 mg of the peptide in 0.5 mL of the chosen NMR solvent. For observation of exchangeable amide protons, use a 90% H₂O/10% D₂O mixture.
-
Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to ensure proper sample concentration and assess signal dispersion.
-
Acquisition of 2D TOCSY: Run a 2D TOCSY experiment to assign all protons within each amino acid's spin system. This is critical for the unambiguous assignment of NOESY cross-peaks later.
-
Acquisition of 2D NOESY:
-
Set up a 2D NOESY experiment. A key parameter is the mixing time (τm) . This is the period during which magnetization transfer (the NOE) occurs.
-
Run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to build up a reliable NOE curve and ensure that observed cross-peaks arise from direct interactions, not spin diffusion.
-
For peptides, a mixing time of 200-300 ms is often a good starting point.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the cross-peaks. A cross-peak between proton Hₐ and Hₓ indicates they are close in space. Use the TOCSY data to confirm assignments.
-
Interpretation: Look for key long-range NOEs. For example, an NOE between an alpha proton (Hα) of residue i and the amide proton (HN) of residue i+3 is a hallmark of a helical conformation. An NOE between the Hα of residue i and the Hα of residue i+1 is indicative of an extended or β-sheet conformation.
-
-
Structure Calculation (Optional): The assigned NOE cross-peak volumes can be converted into distance restraints and used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.
Conclusion and Future Outlook
The synthesis and characterization of constrained amino acids represent a synergistic interplay between creative organic synthesis and rigorous analytical science. The ability to rationally design and validate conformationally restricted molecules provides an unparalleled advantage in the development of peptide and peptidomimetic therapeutics. As synthetic methods become more sophisticated and analytical instruments more sensitive, the accessible chemical space for novel constrained building blocks will continue to expand, opening new avenues for targeting challenging biological systems like protein-protein interactions and driving the discovery of next-generation medicines.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 21. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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Literature review on Boc-protected cyclopropane amino acids
An In-depth Technical Guide to Boc-Protected Cyclopropane Amino Acids: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
Non-canonical amino acids (ncAAs) are foundational building blocks in modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced stability, permeability, and receptor selectivity.[1] Among these, cyclopropane-containing amino acids are of paramount interest due to the unique conformational constraints imposed by the three-membered ring.[2][3] This guide provides a comprehensive technical overview of Boc-protected cyclopropane amino acids, a critical class of reagents for drug discovery professionals. We will delve into the causality behind their conformational influence, explore key synthetic strategies with detailed protocols, and highlight their application in creating next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.
The Rationale: Why Constrain Peptides with Cyclopropane Rings?
Linear peptides often suffer from significant therapeutic drawbacks, primarily their high conformational flexibility. This flexibility can lead to poor receptor binding affinity (due to a high entropic penalty upon binding) and susceptibility to proteolytic degradation.[4] Introducing rigid structural elements is a classic medicinal chemistry strategy to overcome these limitations.[5][6]
The cyclopropane ring is an exceptionally effective tool for this purpose. Its rigid, three-dimensional structure fundamentally restricts the torsional angles of the peptide backbone (φ, ψ) and the side-chain (χ), pre-organizing the molecule into a specific, bioactive conformation.[7][8] This conformational locking can lead to:
-
Enhanced Potency: By reducing the entropic cost of binding to a biological target.[7]
-
Improved Metabolic Stability: The unnatural cyclopropyl scaffold is resistant to enzymatic degradation.[1][3]
-
Increased Receptor Selectivity: Fixing the orientation of pharmacophoric groups can favor binding to a specific receptor subtype.[1]
-
Modulated Cell Permeability: The introduction of rigid tethers like cyclopropane can drastically enhance the cell permeability of cyclic peptides.[9]
The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the amine functionality during synthesis. Its stability in basic and nucleophilic conditions, combined with its facile removal under acidic conditions (orthogonality), makes it indispensable for multi-step peptide synthesis.[10][11]
Diagram: The Role of Conformational Constraint
Caption: Impact of cyclopropane-induced conformational constraint on peptide properties.
Core Synthetic Strategies
The synthesis of Boc-protected cyclopropane amino acids can be broadly categorized by the method used to construct the cyclopropane ring. The choice of strategy depends on the desired stereochemistry, substitution pattern, and scalability.
Diagram: Overview of Synthetic Pathways
Caption: Major synthetic routes to Boc-protected cyclopropane amino acids.
The Simmons-Smith Cyclopropanation
This classic reaction provides a reliable and stereospecific method for converting an alkene into a cyclopropane.[12] The reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or, more commonly in modern synthesis, diethylzinc (the Furukawa modification).[13][14] A key advantage is its wide functional group tolerance.[14]
Causality: The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond, thus preserving the alkene's stereochemistry in the product cyclopropane. For alkenes with directing groups like allylic alcohols, the reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn face with high diastereoselectivity.
Experimental Protocol: General Simmons-Smith Cyclopropanation (Furukawa Modification)
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve the alkene substrate (1.0 equiv) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of diethylzinc (Et₂Zn, ~1.5-2.0 equiv) dropwise.
-
Carbenoid Formation: Add diiodomethane (CH₂I₂, ~1.5-2.0 equiv) dropwise to the stirring solution. The rate of addition should be controlled to manage any exotherm.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Dilute the mixture with DCM and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Transition-Metal-Catalyzed Cyclopropanation
Transition-metal catalysis offers powerful and versatile methods for cyclopropanation, often providing access to stereoisomers that are difficult to obtain through other means and enabling highly enantioselective transformations.[15] These reactions typically involve the metal-catalyzed decomposition of a diazo compound to form a metal-carbene intermediate, which then reacts with an alkene.
Key Methodologies:
-
Rhodium (Rh) Catalysis: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for the cyclopropanation of alkenes with diazoesters. This method can achieve exceptional trans-selectivity for the synthesis of 1-aryl-2-amino-cyclopropane carboxylates.[16]
-
Ruthenium (Ru) Catalysis: Chiral Ruthenium-salen complexes have been successfully employed in the asymmetric cyclopropanation of styrenes to produce trans-cyclopropyl β-amino acids with excellent yields and enantioselectivities.[17][18]
-
Cobalt (Co) Catalysis: Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrin ligands facilitates the asymmetric radical cyclopropanation of dehydroaminocarboxylates, yielding products with high enantioselectivity and (Z)-diastereoselectivity.[19]
Table 1: Comparison of Catalytic Asymmetric Cyclopropanation Methods
| Catalyst System | Substrate Example | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral (Salen)Ru(II) | Styrene + EDA | High | >25:1 (trans:cis) | 90-99% | [17][18] |
| Chiral Dirhodium (Rh₂(TBSP)₄) | N-vinylphthalimide | Moderate | >98:2 (trans:cis) | 55% | [16] |
| Chiral Co(II)-Porphyrin | Dehydroaminocarboxylate | 75-98% | >20:1 (Z:E) | 84-99% | [19] |
Modular and Scalable Synthetic Routes
Recent efforts have focused on developing more practical and scalable routes that avoid hazardous or expensive reagents. A notable approach involves an intramolecular Hofmann rearrangement of a precursor derived from epichlorohydrin and a malonate.[1][20] This forms a bicyclic carbamate intermediate, which serves as a versatile building block. Subsequent nucleophilic ring-opening allows access to a diverse array of protected cyclopropane amino acids.[1][20] This strategy is powerful because it avoids transition metals and allows for the installation of various functionalities in a controlled manner.[21]
Boc-Protection and Deprotection: The Gatekeepers of Synthesis
The Boc group is fundamental to the successful synthesis and application of these amino acid derivatives. Proper handling during its installation and removal is critical to preserving yield and stereochemical integrity.
Boc-Protection
The standard method for introducing the Boc group is the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[22]
Experimental Protocol: N-Boc Protection of a Cyclopropane Amino Acid
-
Dissolution: Dissolve the cyclopropane amino acid (or its ester salt) (1.0 equiv) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
-
Basification: Add a base such as triethylamine (Et₃N, 1.5 equiv) or sodium bicarbonate (NaHCO₃, 2-3 equiv) and stir until the amino acid is fully dissolved.[23]
-
Boc₂O Addition: Add a solution of Boc₂O (1.1-1.2 equiv) in the organic solvent portion.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC (ninhydrin stain).
-
Work-up:
-
Concentrate the mixture in vacuo to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.[23]
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or 1M HCl).[23]
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected amino acid.[23]
Boc-Deprotection
Cleavage of the Boc group is typically achieved under anhydrous acidic conditions.[10] The choice of acid can be critical, especially if other acid-labile groups are present in the molecule.
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amino acid (1.0 equiv) in an anhydrous solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add an excess of strong acid. Common choices include:
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product is often an amine salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step (e.g., peptide coupling) or neutralized with a mild base to obtain the free amine.
Causality & Field Insight: The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which decomposes into isobutylene and a proton. Using scavengers like triethylsilane or anisole can be beneficial to trap the tert-butyl cation and prevent side reactions with sensitive functional groups (e.g., tryptophan or methionine residues).
Applications in Drug Discovery
The incorporation of Boc-protected cyclopropane amino acids into peptides has led to significant advances in therapeutic design. Their ability to rigidly control conformation makes them ideal for mimicking or stabilizing secondary structures like β-turns and helices.[1]
-
Peptidomimetics: These building blocks are used to create pseudopeptides with enhanced drug-like properties. Replacing a native amino acid with a cyclopropane analogue can lock the peptide into its bioactive conformation, as demonstrated in structural studies of enzyme inhibitors.[7]
-
Therapeutic Peptides: The naturally occurring cyclopropane amino acid, coronamic acid, is a component of the phytotoxin coronatine.[1] Synthetic analogues are being explored for various therapeutic applications, including the development of novel antibiotics and anti-cancer agents.
-
Drug Scaffolds: The rigid cyclopropane core is a privileged structure in medicinal chemistry.[1] Its derivatives are found in approved drugs and clinical candidates, highlighting its value as a bioisosteric replacement for other groups to fine-tune pharmacological profiles. For example, conformationally restricted amino acids are key components in drugs like the antidiabetic agent Saxagliptin.[2]
Conclusion and Future Outlook
Boc-protected cyclopropane amino acids are not merely esoteric chemical curiosities; they are enabling tools for rational drug design. By providing precise control over molecular conformation, they empower scientists to craft peptides and peptidomimetics with superior potency, selectivity, and metabolic stability. The continued development of novel, scalable, and stereoselective synthetic methods will further broaden their accessibility and application. As the pharmaceutical industry continues to explore complex biological targets and modalities beyond small molecules, the strategic use of conformationally constrained building blocks like these will be more critical than ever in the quest for new medicines.
References
- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 17. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Semantic Scholar [semanticscholar.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. peptide.com [peptide.com]
- 24. fishersci.co.uk [fishersci.co.uk]
Physical and chemical properties of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
An In-depth Technical Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, reactivity, and established experimental protocols, offering field-proven insights into its application.
Introduction: The Strategic Value of a Constrained Amino Acid
This compound is a synthetic, non-proteinogenic amino acid derivative. Its structure is distinguished by three key features: a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester. The cyclopropane moiety introduces significant conformational rigidity, a desirable trait in medicinal chemistry. By constraining the molecular structure, cyclopropyl groups can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] The Boc group serves as a common and versatile protecting group for the amine, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[2] This combination of features makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly peptides and small molecule drugs.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis.
Core Properties and Identifiers
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [4] |
| CAS Number | 107259-05-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5][6][7] |
| Molecular Weight | 229.27 g/mol | [6][7] |
| Appearance | Off-white to yellow solid | [8] |
| Boiling Point | 312.1 ± 31.0 °C (Predicted) | [8] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [8] |
| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [4][5] |
| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, room temperature conditions | [6] |
Spectroscopic Signature
Spectroscopic analysis is crucial for identity confirmation and purity assessment.
-
¹H NMR Spectroscopy: A proton NMR spectrum would exhibit characteristic signals: a triplet and a quartet for the ethyl ester protons (O-CH₂-CH₃), singlets for the nine protons of the tert-butyl group (C(CH₃)₃), and multiplets for the four cyclopropyl protons (CH₂-CH₂). A broad singlet corresponding to the N-H proton of the carbamate would also be present.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, the carbons of the ethyl group, the methyl carbons of the Boc group, and the carbons of the cyclopropane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate and the ester groups, typically found in the 1680-1750 cm⁻¹ region.[10][11] An N-H stretching vibration would be observed around 3100-3500 cm⁻¹.[11] Additionally, C-O stretching bands for the ester and carbamate would appear in the 1000-1300 cm⁻¹ fingerprint region.[10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) corresponding to the compound's molecular weight.
Chemical Reactivity and Synthetic Transformations
The synthetic utility of this compound is defined by the selective reactivity of its functional groups: the acid-labile Boc-protecting group and the ester, which is susceptible to hydrolysis.
Stability Profile
The Boc group is known for its stability towards most bases and nucleophiles, making it an excellent choice for orthogonal protection strategies.[2] However, it is readily cleaved under acidic conditions.[12][13] The ethyl ester is stable under neutral and mildly acidic conditions at room temperature but can be hydrolyzed under strong acidic or basic conditions, particularly with heating.
Key Reaction: N-Boc Deprotection
The removal of the Boc group is one of the most common and critical transformations for this molecule, liberating the primary amine for subsequent reactions, such as amide bond formation.
Mechanism: The deprotection proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., TFA or HCl). This facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[13] A potential side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation, which can be mitigated by using "scavenger" reagents.[14]
Figure 1: General workflow for N-Boc deprotection.
Experimental Protocol: Acid-Catalyzed N-Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a 4M solution of HCl in dioxane (2-5 equivalents), dropwise.[15]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The resulting product, the amine salt (e.g., trifluoroacetate or hydrochloride), can often be used directly in the next step or purified further if necessary.
Key Reaction: Ester Hydrolysis (Saponification)
To unmask the carboxylic acid functionality, the ethyl ester can be hydrolyzed, a process commonly known as saponification when performed under basic conditions.
Mechanism: The reaction is a base-catalyzed nucleophilic acyl substitution. A hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the free carboxylic acid.
Figure 2: General workflow for ester hydrolysis (saponification).
Experimental Protocol: Base-Catalyzed Ester Hydrolysis
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.
-
Acidification: Cool the mixture to 0 °C and carefully acidify with a cold aqueous acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Synthesis and Applications in Drug Discovery
This compound is typically synthesized by protecting the amino group of ethyl 1-aminocyclopropanecarboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][16]
Its primary application lies in its use as a constrained building block in the synthesis of peptidomimetics and other small molecule therapeutics.[1] The rigid cyclopropane scaffold helps to lock the molecule into a specific conformation, which can lead to:
-
Increased Potency: A pre-organized conformation can reduce the entropic penalty of binding to a receptor or enzyme active site.
-
Enhanced Selectivity: The defined shape can favor binding to a specific target over off-targets.
-
Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism that would otherwise be susceptible to enzymatic degradation.
These attributes have led to the incorporation of cyclopropane-containing amino acids into drugs targeting a wide range of diseases, including those affecting the cardiovascular and central nervous systems, as well as in anticancer and anti-inflammatory agents.[1]
Safety and Handling
It is essential to handle this chemical with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Always consult the latest Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a synthetically versatile and valuable building block. Its well-defined physicochemical properties and predictable reactivity, centered on the selective deprotection of the Boc group and hydrolysis of the ethyl ester, allow for its strategic incorporation into complex molecular architectures. The conformational constraint provided by the cyclopropane ring offers significant advantages in designing potent, selective, and metabolically stable drug candidates, solidifying its importance in modern medicinal chemistry.
References
- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
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- 3. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]
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- 6. 107259-05-2|this compound|BLD Pharm [bldpharm.com]
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- 8. ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 613261-19-1 [chemicalbook.com]
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
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- 16. rsc.org [rsc.org]
The Cyclopropane Ring: From Anesthetic Curiosity to Cornerstone of Modern Chemistry
An In-depth Technical Guide on the Discovery and History of Cyclopropanecarboxylic Acid Derivatives
Introduction: The Enduring Allure of the Three-Membered Ring
The cyclopropane ring, a seemingly simple triangular arrangement of three carbon atoms, holds a unique and powerful position in the landscape of organic chemistry and drug discovery. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal 109.5°, imparts a fascinating blend of stability and reactivity. This reactivity, often likened to that of a carbon-carbon double bond, allows the cyclopropane moiety to engage in a diverse array of chemical transformations. Furthermore, its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups in a precise manner, enhancing interactions with biological targets. This guide will traverse the history of cyclopropanecarboxylic acid and its derivatives, from the initial synthesis of its parent hydrocarbon to its current status as a privileged motif in pharmaceuticals and agrochemicals.
Early History: The Dawn of Small-Ring Chemistry
The story of cyclopropane begins not with its carboxylic acid, but with the hydrocarbon itself. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium.[1][2] This discovery remained a chemical curiosity for nearly half a century until, in 1929, Velyien E. Henderson and George H. W. Lucas unveiled its potent anesthetic properties.[3][4] This led to its widespread clinical use, which persisted for decades despite its high flammability.[1][3]
The synthesis of the first cyclopropane derivative is credited to the English chemist William Henry Perkin Jr., a pioneer in the chemistry of alicyclic compounds. In 1884, while working in the laboratory of Adolf von Baeyer, Perkin reported the synthesis of a cyclopropane derivative, a landmark achievement at a time when the existence of such small, strained rings was met with skepticism.[5][6][7] His work, involving the reaction of ethylene bromide with sodiomalonic ester, laid the foundational groundwork for the synthesis of functionalized cyclopropanes.[8][9] The synthesis of cyclopropanecarboxylic acid itself was later established through methods such as the hydrolysis of cyclopropyl cyanide, which can be formed from the base-induced cyclization of 4-chlorobutyronitrile.[10][11]
The Evolution of Synthetic Methodologies
The journey from early, often low-yielding syntheses to modern, highly efficient and stereoselective methods for creating cyclopropanecarboxylic acid derivatives is a testament to the ingenuity of organic chemists.
The Simmons-Smith Reaction: A Classic Methylene Transfer
A significant breakthrough came in 1958 with the development of the Simmons-Smith reaction.[12][13] This method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group (CH₂) to an alkene in a concerted and stereospecific manner.[12][14] This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. The reaction is particularly effective for the cyclopropanation of α,β-unsaturated esters, providing a direct route to cyclopropanecarboxylate esters.
The mechanism proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then forms a three-centered "butterfly-type" transition state with the alkene, leading to the cyclopropane and zinc iodide.[12][15]
This protocol is a representative example of a Simmons-Smith reaction for the synthesis of ethyl cyclopropanecarboxylate.
Materials:
-
Zinc-copper couple (prepared from zinc dust and copper(I) chloride)
-
Diiodomethane (CH₂I₂)
-
Ethyl acrylate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place the zinc-copper couple under a nitrogen atmosphere.
-
Add anhydrous diethyl ether to the flask.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be maintained.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
A solution of ethyl acrylate in anhydrous diethyl ether is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield ethyl cyclopropanecarboxylate.
Causality and Insights: The use of a zinc-copper couple is crucial for the activation of zinc. The reaction is stereospecific because the methylene transfer occurs in a single, concerted step. The workup with ammonium chloride is to quench unreacted organozinc species, and the sodium bicarbonate wash removes any acidic impurities.
Transition Metal-Catalyzed Cyclopropanation
The development of transition metal catalysis revolutionized the synthesis of cyclopropanes, offering high efficiency, and, most importantly, the ability to control stereochemistry. Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, such as ethyl diazoacetate (EDA), to generate a metal carbene intermediate, which then transfers the carbene to an alkene.[16]
Rhodium(II) carboxylates, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for this transformation.[17] The generally accepted mechanism involves the reaction of the rhodium catalyst with the diazo compound to form a rhodium carbene intermediate, with the loss of nitrogen gas. This electrophilic carbene then reacts with the alkene to form the cyclopropane ring and regenerate the catalyst.[18]
Caption: Generalized workflow for a transition metal-catalyzed cyclopropanation reaction.
The choice of catalyst and ligands can profoundly influence the diastereoselectivity and enantioselectivity of the reaction, allowing for the synthesis of specific stereoisomers.[19]
Comparison of Synthetic Methods
| Method | Reagents | Catalyst | Stereoselectivity | Advantages | Disadvantages |
| Simmons-Smith | CH₂I₂, Zn-Cu couple | None | Stereospecific (syn-addition) | High functional group tolerance; reliable for simple alkenes. | Stoichiometric zinc required; can be expensive. |
| Furukawa Mod. | CH₂I₂, Et₂Zn | None | Stereospecific (syn-addition) | Higher reactivity than traditional Simmons-Smith. | Diethylzinc is pyrophoric. |
| Rh-Catalyzed | Ethyl Diazoacetate | Rh₂(OAc)₄ | Diastereoselective (often trans) | High yields; catalytic; can be made enantioselective with chiral ligands. | Diazo compounds can be hazardous; catalyst can be expensive. |
| Cu-Catalyzed | Ethyl Diazoacetate | Cu(acac)₂, CuOTf | Diastereoselective | Less expensive than rhodium catalysts. | Often lower yields and selectivities than rhodium. |
Key Derivatives and Their Applications
The true value of cyclopropanecarboxylic acid lies in its derivatives, which are integral to numerous commercial products, particularly in the pharmaceutical and agrochemical industries.
Agrochemicals: The Pyrethroids
A major application of cyclopropanecarboxylic acid derivatives is in the synthesis of pyrethroid insecticides.[20] These synthetic compounds are analogues of the natural pyrethrins found in chrysanthemums. They are esters of a substituted cyclopropanecarboxylic acid, such as chrysanthemic acid.[21] The specific stereochemistry of the cyclopropane ring is crucial for their potent insecticidal activity.[2]
Pharmaceuticals: A Scaffold for Bioactivity
The cyclopropane ring is a common feature in many successful drugs. Its conformational rigidity and metabolic stability make it an attractive bioisostere for other groups, such as gem-dimethyl groups or double bonds.
Ciprofloxacin is a fluoroquinolone antibiotic that contains a cyclopropyl group attached to the quinolone core. This cyclopropyl group is crucial for its potent, broad-spectrum antibacterial activity.
Mechanism of Action: Ciprofloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][22] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[23] These enzymes are responsible for managing the topology of bacterial DNA during replication. Ciprofloxacin stabilizes the complex between these enzymes and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[22] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[20]
Caption: Mechanism of action of Ciprofloxacin.
Montelukast is a leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[15] It features a cyclopropane ring as part of its complex structure.
Mechanism of Action: Montelukast selectively antagonizes the cysteinyl leukotriene CysLT1 receptor.[24] Cysteinyl leukotrienes are inflammatory mediators released by cells like mast cells and eosinophils. When they bind to CysLT1 receptors in the airways, they cause bronchoconstriction, increased mucus secretion, and airway edema.[25] By blocking this interaction, montelukast prevents these effects, leading to bronchodilation and a reduction in inflammation.
Caption: Mechanism of action of Montelukast.
Future Outlook
The discovery and development of cyclopropanecarboxylic acid derivatives have been a journey of continuous innovation. From the early, challenging syntheses of small rings to the sophisticated catalytic methods of today, our ability to manipulate this versatile scaffold has grown immensely. The unique properties of the cyclopropane ring ensure that it will remain a valuable tool for chemists and drug discovery scientists. Future research will likely focus on the development of even more efficient and selective catalytic systems, as well as the incorporation of cyclopropane-containing motifs into new therapeutic agents and advanced materials. The legacy of Freund and Perkin Jr. continues to inspire the exploration of this fascinating three-membered ring, a cornerstone of modern chemical science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ciprofloxacin Lactate? [synapse.patsnap.com]
- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. orgosolver.com [orgosolver.com]
- 15. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sas.rochester.edu [sas.rochester.edu]
- 21. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Introduction: The Significance of a Constrained Amino Acid Analogue
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug development. The cyclopropane ring imparts a rigid structure to the molecule, which can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity when incorporated into peptides or small molecule drugs. The tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester functionality make this compound a versatile building block for solid-phase peptide synthesis and other synthetic methodologies. This document provides a detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles.
Synthetic Strategy: Intramolecular Cyclization via a Phase-Transfer Catalyzed Alkylation
The synthesis of this compound is achieved through a robust and efficient two-step process commencing from commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate, followed by an intramolecular cyclization under phase-transfer catalysis conditions to construct the desired cyclopropane ring.
Reaction Scheme
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate
This initial step involves the alkylation of the enolate of ethyl 2-((tert-butoxycarbonyl)amino)acetate with 1-bromo-2-chloroethane.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 203.24 | 50 | 10.16 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 60 | 2.40 g |
| 1-Bromo-2-chloroethane | 143.40 | 75 | 6.4 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 100 mL |
| Saturated aqueous ammonium chloride (NH4Cl) | - | - | 50 mL |
| Diethyl ether | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate (Na2SO4) | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol).
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, and then suspend the dry sodium hydride in anhydrous DMF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-((tert-butoxycarbonyl)amino)acetate (10.16 g, 50 mmol) in anhydrous DMF (50 mL) to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Add 1-bromo-2-chloroethane (6.4 mL, 75 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (Eluent: 9:1 to 4:1 Hexanes/Ethyl Acetate gradient) to afford ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate as a colorless oil.
Part 2: Intramolecular Cyclization to this compound
This step utilizes a phase-transfer catalyst to facilitate the intramolecular cyclization of the chloro-substituted intermediate to form the cyclopropane ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate | 265.73 | 40 | 10.63 g |
| Potassium carbonate (K2CO3) | 138.21 | 120 | 16.58 g |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 4 | 1.29 g |
| Acetonitrile (CH3CN) | - | - | 100 mL |
| Water | - | - | 20 mL |
| Ethyl acetate | - | - | 150 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate (Na2SO4) | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate (10.63 g, 40 mmol), potassium carbonate (16.58 g, 120 mmol), and tetrabutylammonium bromide (1.29 g, 4 mmol).
-
Add a mixture of acetonitrile (100 mL) and water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 24-36 hours.
-
Monitor the reaction progress by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with ethyl acetate (50 mL).
-
Combine the filtrate and the washings, and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate) to yield this compound as a white to off-white solid.
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.15 (br s, 1H), 4.18 (q, J = 7.1 Hz, 2H), 1.45 (s, 9H), 1.35 (dd, J = 7.8, 4.2 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H), 1.05 (dd, J = 7.8, 4.2 Hz, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5, 155.8, 79.8, 61.5, 33.8, 28.3, 17.2, 14.2. |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₂₀NO₄: 230.1387; found: 230.1385. |
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-Bromo-2-chloroethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a fume hood.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation of the starting material. Moisture in the reaction. | Ensure sodium hydride is dry and used in slight excess. Use anhydrous solvents and flame-dried glassware. |
| Incomplete reaction in Step 2 | Insufficient heating or reaction time. Ineffective phase-transfer catalyst. | Ensure the reaction is refluxing vigorously. Extend the reaction time. Ensure the TBAB is of good quality. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the gradient for column chromatography. Consider recrystallization of the final product from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established reaction conditions makes this procedure accessible to researchers in both academic and industrial settings. The resulting product is a valuable building block for the synthesis of novel peptides and small molecule therapeutics.
Application Note: Leveraging Conformational Constraint with Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in Peptide Synthesis
An authoritative guide for researchers and drug development professionals on the strategic incorporation of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate into synthetic peptides.
Abstract and Core Principles
The rational design of peptide-based therapeutics often necessitates moving beyond the 20 proteinogenic amino acids to enhance stability, target affinity, and bioavailability. The incorporation of conformationally constrained amino acids is a powerful strategy to achieve these goals.[1] this compound, a protected form of 1-aminocyclopropanecarboxylic acid (Acc), is a pivotal building block in this endeavor. Its rigid cyclopropyl scaffold "locks" the peptide backbone, reducing the entropic penalty of binding and shielding it from proteolytic degradation.[2][3] This guide provides the scientific rationale, detailed solid-phase synthesis protocols, and expert insights for successfully integrating this valuable non-canonical amino acid into novel peptide architectures.
The Strategic Advantage: Why Use a Cyclopropane-Constrained Residue?
The decision to incorporate a non-natural residue like Acc is driven by the desire to impart specific, advantageous properties to a peptide. The unique geometry of the cyclopropane ring offers several compelling benefits:
-
Enhanced Metabolic Stability: The steric bulk of the cyclopropyl group can effectively hinder the approach of proteases, preventing cleavage of adjacent peptide bonds and significantly extending the in-vivo half-life of the therapeutic candidate.[4]
-
Increased Binding Affinity and Potency: Natural peptides are often highly flexible. By introducing a rigid Acc residue, the peptide is pre-organized into a bioactive conformation that more closely mimics its bound state. This reduces the conformational freedom that must be overcome upon binding to a target, leading to a favorable entropic contribution and potentially much higher affinity and potency.[3]
-
Induction of Defined Secondary Structures: The constrained dihedral angles (φ, ψ) imposed by the Acc residue can serve as a nucleation point for specific secondary structures, such as β-turns or helices.[5] This is a critical tool for mimicking the structure of protein-protein interaction (PPI) interfaces, which are notoriously difficult drug targets.[2]
-
Pharmacokinetic (PK) Profile Modulation: The introduction of the cyclopropyl group can alter the lipophilicity and overall physicochemical properties of the peptide, providing a handle for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
General Synthesis Workflow: An Overview
The incorporation of Boc-Acc-OEt into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) follows a modified procedure compared to standard Fmoc-protected amino acids. The key distinction is the use of an orthogonal Boc protecting group on the Acc residue, which requires a specific acid-mediated deprotection step.
Caption: SPPS workflow for incorporating a Boc-protected amino acid.
Detailed Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale on a manual or automated peptide synthesizer. Adjust volumes accordingly for different scales.
Protocol 1: Incorporation of this compound
This procedure details the steps to couple Boc-Acc-OEt onto a resin-bound peptide with a free N-terminal amine.
Reagents & Materials:
-
Peptide-resin with free N-terminus (e.g., post-Fmoc deprotection)
-
This compound (Boc-Acc-OEt)
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent aminium/uronium salt[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)
-
Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% (v/v) DIPEA in DMF
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve Boc-Acc-OEt (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in ~2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
Causality Note: Pre-activation converts the carboxylic acid to a more reactive OBt ester, ensuring an efficient coupling reaction and minimizing potential side reactions like racemization.[8]
-
-
Coupling Reaction:
-
Add the activated coupling solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. The steric hindrance of the cyclopropyl group may necessitate a longer coupling time than standard amino acids.
-
Self-Validation: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow/clear beads) confirms the absence of free primary amines and a successful coupling. If positive (blue beads), extend the reaction time or perform a second coupling.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Boc Group Deprotection:
-
Add the 50% TFA/DCM solution (~5 mL) to the resin.
-
Agitate for 5 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.
-
Mechanistic Note: The strong acid (TFA) protonates the Boc-protected amine, leading to the formation of a stable tert-butyl cation and the release of the free amine as a TFA salt.[9][10]
-
-
Post-Deprotection Wash & Neutralization:
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 5 mL) to remove residual acid.
-
Wash with DMF (2 x 5 mL).
-
Neutralize the N-terminal amine TFA salt by washing with the 10% DIPEA/DMF solution (2 x 5 mL, 5 minutes each). This is critical for the subsequent coupling step.[11]
-
Wash again with DMF (3 x 5 mL) to remove excess DIPEA.
-
-
Synthesis Continuation:
-
The peptide-resin now has a free amine from the Acc residue and is ready for the coupling of the next standard Fmoc-protected amino acid.
-
Protocol 2: Final Peptide Cleavage and Purification
This protocol is for cleaving the completed peptide from a standard acid-labile resin (e.g., Wang or Rink Amide).
Reagents & Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Note: TIS is a scavenger to quench reactive cations generated during cleavage.
-
Cold diethyl ether
-
Centrifuge and tubes
-
RP-HPLC system for purification
-
Lyophilizer
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (~5-10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a new tube.
-
Precipitate the crude peptide by adding the filtrate dropwise into a larger tube containing ~40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the pellet with another portion of cold ether, centrifuge, and decant again.
-
Air-dry the pellet to remove residual ether.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a suitable aqueous/organic mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Quantitative Data & Expected Outcomes
The success of incorporating Boc-Acc-OEt is highly sequence-dependent. The following table provides representative data to guide expectations.
| Peptide Sequence Example | Coupling Reagent | Coupling Time (hr) | Crude Purity by HPLC (%) | Notes |
| Ac-Ala-Acc -Phe-NH₂ | HBTU/DIPEA | 2.5 | > 90% | Standard coupling, generally high efficiency. |
| H-Gly-Acc -Pro-Gly-NH₂ | HATU/DIPEA | 2.0 | > 85% | The Acc-Pro bond can be sterically challenging; HATU is a more reactive alternative. |
| H-Val-Acc -Val-NH₂ | DIC/Oxyma | 4.0 | ~80% | Coupling between two bulky residues (Val-Acc) may require longer times or double coupling. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Boc-Acc-OEt (Positive Kaiser Test) | Steric hindrance of the cyclopropyl group. Insufficient activation or reaction time. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated Boc-Acc-OEt. 2. Extend Time: Increase the coupling time to 4-6 hours. 3. Use a Stronger Reagent: Substitute HBTU with a more potent coupling reagent like HATU or COMU.[12] |
| Incomplete Boc Deprotection | Insufficient TFA exposure time or concentration. | 1. Extend Time: Increase the second TFA treatment to 30 minutes. 2. Verify TFA Quality: Ensure the TFA is fresh and not diluted by atmospheric moisture. |
| Side-Product Formation | Alkylation of sensitive residues (e.g., Trp, Cys) by the t-butyl cation during Boc or final cleavage. | Ensure scavengers (like TIS) are always included in the TFA cleavage cocktail. For highly sensitive sequences, consider alternative protecting group strategies.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Incorporation of Boc-Ac3c-OEt in Peptidomimetic Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition from native peptides to robust, therapeutically viable peptidomimetics is a cornerstone of modern drug discovery. A primary challenge lies in overcoming the inherent liabilities of peptides, namely their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of conformationally restricted non-natural amino acids is a premier strategy to address these issues. This document provides an in-depth guide to the application of 1-(Boc-amino)cyclopropane-1-carboxylic acid (Boc-Ac3c-OH), derived from its ethyl ester precursor Boc-Ac3c-OEt, as a powerful tool for enforcing specific structural constraints within a peptide backbone. We will explore the scientific rationale for its use, present detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the expected impact on peptidomimetic stability and bioactivity.
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and a flexible structure, which can lead to non-selective receptor interactions. Peptidomimetic design seeks to create novel structures that retain the biological activity of a parent peptide while exhibiting improved drug-like properties.[1] A key approach is to reduce the conformational freedom of the peptide backbone, effectively "locking" it into its bioactive conformation.[2][3] This pre-organization can enhance binding affinity, increase selectivity, and crucially, improve resistance to enzymatic degradation by sterically shielding cleavage sites.[4][5]
The incorporation of cyclic amino acids is a highly effective method for achieving this constraint.[1] 1-Aminocyclopropane-1-carboxylic acid (Ac3c) is a particularly valuable building block. Its rigid cyclopropyl ring imposes severe restrictions on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, mimicking the constraints of a β-turn or other tight secondary structures.[6][7]
The Boc-Ac3c Building Block: Structure and Rationale
The direct precursor for synthesis is typically the Boc-protected carboxylic acid, Boc-Ac3c-OH (1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid) .[8] This is often synthesized from its ethyl ester form, Boc-Ac3c-OEt, via saponification. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is stable to the coupling conditions but readily removed by moderate acids like trifluoroacetic acid (TFA), making it ideal for the classic Boc/Bzl SPPS strategy.[][10][11]
The core value of Ac3c lies in its cyclopropane moiety. Unlike the relatively flexible side chains of natural amino acids, the three-membered ring of Ac3c acts as a rigid scaffold. When incorporated into a peptide chain, it significantly limits the rotational freedom around the adjacent peptide bonds, thereby guiding the overall peptide conformation.
Caption: Conversion of Boc-Ac3c-OEt to the active Boc-Ac3c-OH building block.
Scientific Principles and Expected Outcomes
The decision to incorporate an Ac3c residue is driven by the desire to engineer specific properties into the final peptidomimetic. The causality behind this choice is illustrated below.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 3. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 8. Boc-AC3C-OH - Creative Peptides [creative-peptides.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Boc deprotection methods for cyclopropyl amino esters
< APPLICATION NOTE & PROTOCOLS
Strategic Deprotection of Boc-Protected Cyclopropyl Amino Esters: A Guide for Medicinal and Process Chemistry
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its widespread use stems from its general stability and the predictability of its acid-labile cleavage.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the deprotection of Boc-protected cyclopropyl amino esters. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present field-tested protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and discuss the critical considerations for preserving the integrity of the cyclopropyl moiety—a valuable but potentially sensitive functional group.
Introduction: The Significance of Cyclopropyl Amino Acids
Cyclopropyl rings are privileged structures in medicinal chemistry. Their incorporation into drug candidates often imparts favorable properties, including metabolic stability, conformational rigidity, and improved binding affinity.[2] The unique electronic properties and strained three-membered ring of cyclopropane can lead to enhanced biological activity. As building blocks, cyclopropyl amino esters are crucial for synthesizing novel peptides and small molecules. Protecting the amine functionality, typically with a Boc group, is a standard and necessary step in their synthetic routes.
However, the very strain that confers desirable properties upon the cyclopropyl group also makes it susceptible to cleavage under certain conditions, particularly harsh acidic environments. Therefore, the selection of an appropriate Boc deprotection method is not a trivial choice; it is a critical step that can dictate the success and yield of a synthetic campaign. This document serves as an expert guide to navigating this crucial transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.[3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which significantly weakens the adjacent carbon-oxygen bond. This is followed by the departure of the stable tert-butyl cation, yielding an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to release the free amine, carbon dioxide, and isobutylene (formed from the deprotonation of the tert-butyl cation).[4][5][6]
A critical challenge in this process is the fate of the highly electrophilic tert-butyl cation.[7] If not properly managed, this cation can alkylate nucleophilic sites on the substrate or solvent, leading to unwanted byproducts.[7][8] This is particularly relevant for complex molecules containing residues like tryptophan, methionine, or cysteine.[7] To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[7][9]
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: General mechanism of acid-catalyzed Boc deprotection.[4][10]
Core Protocols for Deprotection of Cyclopropyl Amino Esters
The stability of the cyclopropyl group is a primary concern. While generally stable, harsh acidic conditions can promote ring-opening or other rearrangements. The choice between TFA and HCl often depends on the overall acid sensitivity of the substrate and the desired workup procedure.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that is highly effective for Boc deprotection and is easily removed in vacuo due to its volatility.[11] This method is often the first choice for its speed and efficiency.
Detailed Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected cyclopropyl amino ester in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Scavenger Addition: Add a suitable scavenger to the solution. Triisopropylsilane (TIS) is highly recommended (2.5–5% v/v) to effectively quench the tert-butyl cation.[9][12] Water (2.5-5% v/v) can also be used.[9]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[10] For a 25% solution, add 1 part TFA to 3 parts of the substrate/DCM solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. Reactions are typically complete within 1-3 hours.[10][11]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in a well-ventilated fume hood) to remove the DCM and excess TFA. The resulting residue is the amine TFA salt.
-
Purification/Isolation: The crude TFA salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction, drying of the organic layer, and solvent evaporation. Further purification can be achieved by column chromatography if necessary.
Scientist's Notes (Expertise & Experience):
-
Why Anhydrous DCM? While the reaction can tolerate some water (which also acts as a scavenger), starting with anhydrous solvent ensures reproducible reaction kinetics.
-
The Role of TIS: TIS is an excellent scavenger because it reacts with the tert-butyl cation via hydride transfer to form isobutane, a volatile and inert gas.[13] This is often cleaner than using water, which forms tert-butanol.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions, especially with sensitive substrates.
-
Cyclopropyl Ring Integrity: For most simple cyclopropyl amino esters, a 25-50% TFA/DCM mixture at room temperature is well-tolerated. If ring-opening is suspected (e.g., observed by NMR or MS), consider lowering the TFA concentration or switching to the milder HCl method.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
A 4M solution of HCl in dioxane is a common and powerful alternative to TFA.[14][15] It is particularly useful when TFA's strong acidity or potential for trifluoroacetylation side reactions is a concern. The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve the Boc-protected cyclopropyl amino ester in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM), though direct addition of the HCl/dioxane solution is often sufficient.
-
Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate) to the starting material.[15][16] Ensure the system is vented or equipped with a drying tube to allow the gaseous byproducts (isobutylene, CO₂) to escape.[4]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the precipitation of the amine hydrochloride salt. Monitor for completion by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.[14][17]
-
Workup: Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
-
Isolation: If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can then be triturated with diethyl ether to induce crystallization and facilitate purification.
Scientist's Notes (Expertise & Experience):
-
Why HCl in Dioxane? This reagent provides a strong, anhydrous acidic environment. The resulting hydrochloride salts are generally less hygroscopic and have better handling properties than TFA salts.
-
Selectivity: The HCl/dioxane method can offer superior selectivity for Nα-Boc deprotection in the presence of other acid-labile groups like tert-butyl esters compared to TFA under some conditions.[14][17]
-
Safety: 4M HCl in dioxane is highly corrosive and should be handled with extreme care in a fume hood. Dioxane is a peroxide-former; always use a fresh bottle or test for peroxides before use.
-
Solubility Issues: If the starting material is not soluble in dioxane, a co-solvent like methanol can be used. However, be aware that this may lead to the formation of methyl esters if the substrate also contains a carboxylic acid.[15]
Method Selection and Data Comparison
Choosing the optimal deprotection method requires balancing reaction efficiency with substrate stability. The following table summarizes the key parameters to guide your decision-making process.
Table 1: Comparison of Standard Boc Deprotection Methods
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrochloric Acid (HCl) Method |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Typical Conditions | 25-50% TFA in DCM, 0 °C to RT | 4M HCl in Dioxane, RT |
| Reaction Time | 1–3 hours[10] | 0.5–2 hours[14] |
| Scavengers | Highly Recommended (e.g., TIS, H₂O, Anisole)[7][9] | Less common, but can be used if needed |
| Product Form | Trifluoroacetate (TFA) salt (often an oil) | Hydrochloride (HCl) salt (often a crystalline solid) |
| Workup | Evaporation of volatile acid/solvent | Filtration of precipitated salt or evaporation |
| Advantages | Fast, efficient, volatile reagents are easy to remove.[11] | Produces easily handled crystalline salts, can be more selective.[14] |
| Disadvantages | Highly corrosive, may cleave other acid-sensitive groups.[8] | Dioxane is a peroxide-former, HCl is less volatile than TFA. |
| Cyclopropyl Stability | Generally good, but risk increases with higher TFA concentration. | Generally considered a slightly milder option for sensitive rings. |
Diagram 2: Decision Workflow for Method Selection
Caption: Decision tree for selecting a Boc deprotection protocol.
Conclusion
The successful deprotection of Boc-protected cyclopropyl amino esters is readily achievable with careful consideration of the reaction conditions. Both TFA in DCM and 4M HCl in dioxane are robust and reliable methods. The key to success lies in understanding the substrate's sensitivities, employing scavengers to prevent side reactions, and carefully monitoring the reaction's progress. By following the detailed protocols and expert insights provided in this guide, researchers can confidently and efficiently advance their synthetic targets, leveraging the unique and powerful properties of cyclopropyl-containing molecules in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Standard Amide Bond Forming Procedures Using Cyclopropylamino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role and Challenges of Cyclopropylamino Acids in Peptide Science
Cyclopropylamino acids are conformationally constrained non-canonical amino acids that have garnered significant interest in medicinal chemistry and drug development. The rigid cyclopropyl scaffold imparts unique structural properties to peptides, influencing their secondary structure, metabolic stability, and receptor-binding affinity. By restricting the phi (φ) and psi (ψ) dihedral angles, the incorporation of cyclopropylamino acids can lock a peptide into a bioactive conformation, enhancing its potency and selectivity. Furthermore, the cyclopropyl group can serve as a bioisostere for other chemical moieties, offering a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.
However, the same conformational rigidity that makes these amino acids attractive also presents significant challenges during amide bond formation. The steric bulk of the cyclopropyl group can hinder the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the coupling reaction and often leading to incomplete conversions.[1][2] Moreover, the electronic properties of the cyclopropyl ring, which can exhibit some double-bond character, may influence the reactivity of the adjacent carbonyl group.[3]
This application note provides a detailed guide to navigating the complexities of amide bond formation with cyclopropylamino acids. It offers an in-depth analysis of the mechanistic considerations behind choosing the appropriate coupling reagents and provides field-proven, step-by-step protocols for successful synthesis.
Mechanistic Considerations: Overcoming the Steric and Electronic Hurdles
The successful coupling of amino acid derivatives is contingent on the efficient activation of the carboxyl group and the subsequent nucleophilic attack by the amine.[2] With sterically hindered residues like cyclopropylamino acids, the choice of coupling reagent is paramount to drive the reaction to completion while minimizing side reactions such as racemization.[4]
The Role of Coupling Reagents
Modern peptide synthesis relies on a variety of coupling reagents that convert the carboxylic acid into a more reactive species.[5] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic coupling reagents that form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is prone to racemization. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[8][9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate highly reactive OBt or OAt esters, which are less prone to racemization and are effective for coupling hindered amino acids.[10]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most efficient coupling reagents, forming active esters that react rapidly with amines.[11][12][13] HATU, in particular, is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt-derived structure, which is thought to stabilize the transition state.[11][12]
For cyclopropylamino acids, the high reactivity and reduced risk of racemization offered by uronium/aminium and phosphonium salts often make them superior choices over carbodiimide-based methods.
Core Protocols for Amide Bond Formation with Cyclopropylamino Acids
The following protocols are designed to provide robust starting points for the successful incorporation of cyclopropylamino acids in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of N-Boc-Cyclopropylamino Acids (Solution Phase)
This protocol is highly effective for coupling sterically demanding cyclopropylamino acids.[14] HATU is a powerful activating agent that generally provides high yields and minimal racemization.[10][12]
Diagram: HATU-Mediated Amide Bond Formation Workflow
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
N-Boc-cyclopropylamino acid (1.0 equiv)
-
Amine component (e.g., amino acid ester hydrochloride) (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-cyclopropylamino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component (1.0 equiv) in anhydrous DMF. If the amine is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it.
-
Add the solution of the amine component to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered couplings, the reaction time may need to be extended.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt Mediated Coupling of N-Fmoc-Cyclopropylamino Acids (Solid-Phase)
This protocol is a reliable and cost-effective method for solid-phase peptide synthesis (SPPS), though it may require longer coupling times or double coupling for challenging sequences.[6][9][15]
Diagram: EDC/HOBt SPPS Cycle
Caption: A single cycle in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected resin with a free amino group (1.0 equiv)
-
N-Fmoc-cyclopropylamino acid (3.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
In a separate vessel, pre-activate the N-Fmoc-cyclopropylamino acid (3.0 equiv) by dissolving it with HOBt (3.0 equiv) and EDC (3.0 equiv) in DMF. Add DIPEA (6.0 equiv) and allow the mixture to stir for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary. To do this, drain the vessel and repeat steps 4-6 with a fresh solution of activated amino acid.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed to the next deprotection and coupling cycle.
Protocol 3: Acyl Chloride Formation for Extremely Hindered Couplings
For exceptionally challenging couplings where standard reagents fail, conversion of the cyclopropylamino acid to its acyl chloride can be an effective strategy.[7][16] This method generates a highly reactive electrophile, but care must be taken to avoid racemization.
Materials:
-
N-protected cyclopropylamino acid (1.0 equiv)
-
Oxalyl chloride or Thionyl chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Amine component (1.0 equiv)
-
Non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) (2.0 equiv)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, suspend the N-protected cyclopropylamino acid in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the amine component and the non-nucleophilic base in anhydrous DCM and cool to 0 °C.
-
Add a solution of the freshly prepared acyl chloride in DCM dropwise to the amine solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the cyclopropylamino acid. | - Increase the equivalents of amino acid and coupling reagents (up to 5 equiv in SPPS).- Extend the reaction time (up to 24 hours).- Perform a double coupling.[2]- Switch to a more potent coupling reagent like HATU or COMU.[10] |
| Racemization | Over-activation of the carboxylic acid, especially with carbodiimides or acyl chlorides. | - Use additives like HOBt or HOAt with carbodiimides.[8]- Minimize pre-activation time.- Use a weaker, non-nucleophilic base if possible.- Perform the reaction at a lower temperature (0 °C). |
| Poor Solubility | Aggregation of the growing peptide chain, particularly in SPPS. | - Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1).[17]- Incorporate backbone-modifying protecting groups to disrupt secondary structures. |
Conclusion
The incorporation of cyclopropylamino acids into peptides is a powerful strategy for developing next-generation therapeutics. While their unique structure presents challenges for amide bond formation, these can be overcome with a rational approach to the selection of coupling reagents and reaction conditions. The use of highly efficient uronium reagents like HATU is often the most reliable method for achieving high yields and purity. For more routine syntheses, EDC/HOBt remains a viable option, particularly in SPPS, with careful monitoring and the potential for double coupling. In cases of extreme steric hindrance, the formation of acyl chlorides provides a highly reactive intermediate to drive the reaction to completion. By understanding the underlying principles and employing the robust protocols outlined in this guide, researchers can confidently and successfully synthesize peptides containing these valuable building blocks.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. d-nb.info [d-nb.info]
- 15. peptide.com [peptide.com]
- 16. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure α-amino acids are fundamental building blocks in the life sciences. Their N-tert-butoxycarbonyl (N-Boc) protected forms are particularly vital intermediates in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel chiral catalysts.[1][2] The Boc group offers robust protection under basic and nucleophilic conditions, yet it is readily cleaved under mild acidic conditions, making it an essential tool for orthogonal protection strategies.[3][4]
The primary challenge in synthesizing these compounds lies in the precise control of the stereochemistry at the α-carbon. Direct synthesis from achiral precursors requires sophisticated asymmetric methodologies to avoid the formation of racemic mixtures, which would necessitate difficult and often inefficient resolution steps.[5]
This guide provides an in-depth exploration of field-proven strategies for the asymmetric synthesis of N-Boc-α-amino acids. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, self-validating protocols for key methodologies. The discussed approaches include chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolution, each selected for its reliability, scalability, and broad applicability in both academic and industrial research settings.
Section 1: Chiral Auxiliary-Mediated Synthesis
This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. This method is highly reliable and offers predictable stereochemical control.[5]
The Evans Oxazolidinone Auxiliary
The Evans oxazolidinone auxiliary is one of the most powerful and well-established tools for asymmetric synthesis.[6][7] The auxiliary is first acylated with a glycine equivalent. The resulting imide's enolate is conformationally rigid due to chelation with a Lewis acid (like a boron or lithium cation), and the bulky substituent on the auxiliary effectively shields one face of the enolate. This steric hindrance forces an incoming electrophile to attack from the less hindered face, resulting in a highly diastereoselective alkylation.[8]
Caption: Workflow for Evans auxiliary-mediated synthesis.
This protocol details the synthesis of N-Boc-L-phenylalanine using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, add propionyl chloride (1.1 equiv) to anhydrous THF. Add this solution to the auxiliary anion solution via cannula.
-
Stir the reaction mixture for 1 hour at -78 °C, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Enolate Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) and stir the reaction at -78 °C for 4 hours.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product.
Step 3: Auxiliary Cleavage and N-Boc Protection
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide monohydrate (2.0 equiv).
-
Stir vigorously for 4 hours at 0 °C. Quench by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl. The aqueous layer is washed with CH₂Cl₂ to remove the recovered auxiliary.
-
To the aqueous layer, add dioxane, followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) and NaHCO₃ to maintain a pH of 8-9.
-
Stir overnight at room temperature. Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield N-Boc-L-phenylalanine.
| Parameter | Details |
| Electrophile | Benzyl Bromide |
| Base | NaHMDS |
| Cleavage Reagent | LiOH / H₂O₂ |
| Typical d.e. | >98% |
| Overall Yield | 65-75% |
The Williams Diphenylmorpholinone Auxiliary
The diphenylmorpholinone template developed by Williams is another highly effective and predictable method, particularly useful for preparing research quantities of diverse amino acid derivatives. The template acts as a chiral glycine equivalent. Deprotonation generates a conformationally constrained enolate where the two phenyl groups on the auxiliary effectively block the si-face, directing alkylation to the re-face with high diastereoselectivity.[9]
This protocol is adapted from the established Organic Syntheses procedure.
Step 1: Diastereoselective Alkylation
-
To a solution of 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one (1.0 equiv) in anhydrous THF (0.15 M) at -78 °C under a nitrogen atmosphere, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.
-
Stir the resulting yellow solution for 30 minutes at -78 °C.
-
Add allyl iodide (1.2 equiv) dropwise. The yellow color should dissipate.
-
Stir the reaction for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. Purification by flash chromatography yields the alkylated product.
Step 2: Reductive Cleavage of the Auxiliary
-
Set up a three-neck flask equipped with a dry ice condenser. Add liquid ammonia (~0.2 M based on substrate) and cool to -78 °C.
-
Add small pieces of lithium metal until a persistent blue color is obtained.
-
Add a solution of the alkylated morpholinone (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction for 1 hour at -78 °C.
-
Quench the reaction by the careful addition of solid NH₄Cl until the blue color disappears.
-
Remove the cold bath and allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Dissolve the residue in water, acidify to pH 2-3 with 1 M HCl, and extract with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the final product, (R)-(N-tert-Butoxycarbonyl)allylglycine.
| Parameter | Details |
| Auxiliary | (5R,6R)-Diphenylmorpholin-2-one template |
| Base | LiHMDS |
| Cleavage | Li / NH₃ (liquid) |
| Typical e.e. | >99% |
| Overall Yield | 70-80% |
Section 2: Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[10] This method typically involves the hydrogenation of a prochiral α,β-dehydroamino acid derivative using a transition metal catalyst (e.g., Rhodium, Ruthenium) complexed with a chiral phosphine ligand.[1] The chiral ligand creates an asymmetric environment around the metal center, leading to a facial-selective delivery of hydrogen to the double bond.[11]
Caption: Rh-catalyzed asymmetric hydrogenation.
Step 1: Synthesis of N-Boc-α,β-dehydroalanine Methyl Ester
-
Prepare N-Boc-serine methyl ester from L-serine.
-
Dissolve N-Boc-serine methyl ester (1.0 equiv) and EDC hydrochloride (1.5 equiv) in CH₂Cl₂ (0.2 M).
-
Add copper(I) chloride (0.1 equiv) and stir the mixture at room temperature overnight to effect the elimination reaction.
-
Filter the reaction mixture, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the dehydroalanine precursor.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated reaction vessel with the N-Boc-dehydroalanine methyl ester (1.0 equiv) and a chiral Rhodium catalyst, such as [Rh(COD)(Et-DuPhos)]⁺OTf⁻ (0.5 mol%).
-
Add degassed methanol (0.1 M).
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel to 3 atm with hydrogen and stir at room temperature for 12 hours.
-
Carefully vent the reactor and concentrate the solvent in vacuo. The crude product is purified by chromatography.
Step 3: Hydrolysis to the N-Boc Amino Acid
-
Dissolve the resulting N-Boc-alanine methyl ester in a 3:1 mixture of THF/water.
-
Add LiOH (2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify with 1 M HCl and extract with ethyl acetate. Dry and concentrate to yield N-Boc-L-alanine.
| Parameter | Details |
| Catalyst | [Rh(COD)(Et-DuPhos)]⁺OTf⁻ |
| Hydrogen Pressure | 3 atm |
| Solvent | Methanol |
| Typical e.e. | >98% |
| Overall Yield | >90% |
Asymmetric Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes.[12] The asymmetric variant uses a chiral catalyst to control the addition of cyanide to a prochiral imine, generating an α-aminonitrile with high enantioselectivity.[13] This intermediate is then hydrolyzed to the target amino acid. Crystallization-induced asymmetric transformation is a powerful variation where one diastereomer of the product selectively precipitates from the equilibrating reaction mixture, driving the reaction to produce a single stereoisomer in high yield and purity.[14][15]
This protocol is based on a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as a chiral auxiliary.[14][15]
Step 1: One-Pot Asymmetric Strecker Reaction
-
To a suspension of (R)-phenylglycine amide hydrochloride (1.0 equiv) in water (1.0 M), add pivaldehyde (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add a 30% aqueous solution of NaCN (1.2 equiv) dropwise.
-
Stir the resulting mixture vigorously at room temperature for 48-72 hours. A white precipitate will form.
-
Collect the solid by filtration, wash with cold water, and dry in vacuo. This solid is the nearly diastereomerically pure α-amino nitrile.
Step 2: Hydrolysis and Auxiliary Removal
-
Suspend the α-amino nitrile (1.0 equiv) in 6 M HCl (5.0 M).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and extract with diethyl ether to remove the phenylacetic acid byproduct.
-
Concentrate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt.
Step 3: N-Boc Protection
-
Dissolve the crude amino acid salt in a 1:1 mixture of dioxane and water.
-
Add Na₂CO₃ (2.5 equiv) followed by (Boc)₂O (1.2 equiv).
-
Stir at room temperature overnight.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield (S)-N-Boc-tert-leucine.
| Parameter | Details |
| Chiral Source | (R)-phenylglycine amide (auxiliary) |
| Key Process | Crystallization-Induced Asymmetric Transformation |
| Typical d.r. (nitrile) | >99:1 |
| Typical e.e. (final) | >98% |
| Overall Yield | ~70% |
Section 3: Enzymatic Kinetic Resolution
Enzymatic methods are highly valued for their exceptional selectivity and environmentally benign reaction conditions.[] Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture. For N-Boc amino acids, lipases or proteases are commonly used to selectively hydrolyze one enantiomer of a racemic N-Boc-α-amino acid ester.[17][[“]] This leaves the unreacted ester and the hydrolyzed acid, which can be easily separated.
Workflow: Enzymatic Resolution
Caption: Enzymatic kinetic resolution workflow.
Step 1: Preparation of Racemic Substrate
-
Suspend racemic D,L-Leucine (1.0 equiv) in methanol (0.5 M).
-
Cool to 0 °C and bubble SOCl₂ (1.2 equiv) through the solution.
-
Warm to room temperature and then reflux for 4 hours. Concentrate to obtain the methyl ester hydrochloride.
-
Protect the resulting ester using the standard N-Boc protection protocol with (Boc)₂O and a base like Et₃N in CH₂Cl₂.
Step 2: Enzymatic Hydrolysis
-
Suspend the racemic N-Boc-DL-Leucine methyl ester (1.0 equiv) in a phosphate buffer (0.1 M, pH 7.5) containing 10% DMSO to aid solubility.
-
Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435) (10% w/w of substrate).
-
Stir the suspension at 30 °C. Monitor the reaction progress by taking aliquots and analyzing by HPLC or by monitoring the consumption of base using a pH-stat.
-
Stop the reaction at ~50% conversion by filtering off the enzyme.
Step 3: Separation and Isolation
-
Wash the filtered enzyme with water and acetone and dry for reuse.
-
Adjust the filtrate to pH ~9 with 1 M NaOH.
-
Extract the aqueous solution with ethyl acetate to recover the unreacted (D)-N-Boc-Leucine methyl ester.
-
Acidify the remaining aqueous layer to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate to isolate the (L)-N-Boc-Leucine.
-
The recovered (D)-ester can be hydrolyzed chemically (using LiOH) to obtain the corresponding (D)-N-Boc-Leucine.
| Parameter | Details |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Substrate | N-Boc-DL-Leucine Methyl Ester |
| Conditions | pH 7.5, 30 °C |
| Target Conversion | 50% |
| Typical e.e. | >98% for both acid and recovered ester |
Section 4: Analytical Methods for Stereochemical Verification
A critical component of any asymmetric synthesis is the accurate determination of enantiomeric or diastereomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. Often, the amino acid must first be derivatized to a more volatile form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals can be used to determine the e.e.
-
Chiral Solvating Agents: In the presence of a chiral solvating agent, enantiomers can exhibit different chemical shifts in their NMR spectra.
-
Conclusion
The asymmetric synthesis of N-Boc-α-amino acids is a well-developed field with multiple robust and reliable methodologies. The choice of method depends on several factors:
-
Chiral Auxiliary methods are highly predictable and excellent for small- to medium-scale synthesis of a wide variety of amino acids.
-
Asymmetric Catalysis , particularly hydrogenation, is exceptionally efficient and atom-economical, making it ideal for large-scale industrial production of specific targets.
-
Enzymatic Resolution offers unparalleled selectivity under mild, green conditions and is also highly suitable for industrial applications, with the added benefit of potentially accessing both enantiomers from a single racemic starting material.
Each protocol described herein represents a self-validating system, providing researchers with the tools to confidently synthesize these critical chiral building blocks for their specific applications in drug discovery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chempep.com [chempep.com]
- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 6. researchgate.net [researchgate.net]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficient Asymmetric Synthesis of N‐tert‐Butoxycarbonyl α‐Aminoacids Using 4‐tert‐Butoxycarbonyl‐5,6‐Diphenylmorpholin‐2‐one: (R)‐(N‐tert‐Butoxycarbonyl)Allylglycine | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
Application Notes & Protocols: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate as a Strategic Building Block in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, allowing for the fine-tuning of pharmacological profiles.[1] Among these, conformationally constrained amino acids are particularly valuable for rigidifying peptide backbones, thereby pre-organizing pharmacophoric elements for optimal receptor binding and reducing susceptibility to proteolytic degradation.[2][3][4] This guide focuses on Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate , a versatile building block that introduces the unique steric and electronic properties of a 1,1-disubstituted cyclopropane ring into peptides and small molecules. We will explore the strategic advantages conferred by this moiety and provide detailed, field-tested protocols for its application in synthesis.
The Strategic Value of Cyclopropane Scaffolds in Medicinal Chemistry
The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple saturated carbocycle. Its unique structural features translate directly into significant advantages for drug design.
-
Conformational Rigidity: Unlike flexible aliphatic chains, the three-membered ring of cyclopropane severely restricts bond rotation.[5][6] When incorporated into a peptide backbone as a 1-aminocyclopropanecarboxylic acid (Ac3c) derivative, it locks the φ (phi) and ψ (psi) dihedral angles into a narrow conformational space. This rigidity can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to increased potency.[2][7]
-
Metabolic Stability: The cyclopropyl group can act as a "metabolically stable isostere" for moieties susceptible to enzymatic degradation, such as a gem-dimethyl group or a double bond. Its C-H bonds are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[8][9]
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate key drug-like properties such as lipophilicity and aqueous solubility, impacting the pharmacokinetic profile of a lead compound.[8]
This compound serves as an ideal entry point for introducing these benefits. The Boc-protected amine and the ethyl ester provide orthogonal handles for standard peptide synthesis and subsequent derivatization.
Physicochemical Properties of the Building Block
| Property | Value |
| IUPAC Name | Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate[10][11] |
| CAS Number | 107259-05-2[10][12] |
| Molecular Formula | C11H19NO4[11][13] |
| Molecular Weight | 229.27 g/mol [11][13] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) |
Core Synthetic Operations & Mechanistic Rationale
The utility of this building block hinges on a few robust and well-understood chemical transformations. The following sections provide not only the protocols but also the reasoning behind the choice of reagents and conditions.
N-Terminal Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, valued for its stability to a wide range of conditions while being readily removable with acid.[14][15]
Causality Behind the Method: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine.[16] Trifluoroacetic acid (TFA) is the reagent of choice because its strength is finely tuned to cleave the acid-labile Boc group efficiently without affecting more robust acid-labile side-chain protecting groups (like benzyl esters) used in orthogonal protection schemes.[17]
Caption: Boc deprotection workflow using TFA.
Protocol 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aq. NaHCO₃ (2-3 times) until CO₂ evolution ceases. This neutralizes the TFA salt to yield the free amine.
-
Wash the organic layer with brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: The product, ethyl 1-aminocyclopropanecarboxylate, is typically an oil or low-melting solid and is often used immediately in the next step without extensive purification.
-
Trustworthiness Check: Successful deprotection can be confirmed by ¹H NMR (disappearance of the Boc singlet at ~1.4 ppm) and mass spectrometry.
-
Troubleshooting: If the reaction is incomplete, ensure the TFA is fresh and the DCM is anhydrous. For sensitive downstream applications, the tert-butyl cation generated can be trapped by adding a scavenger like triethylsilane (TES, 1.1 eq) to the reaction mixture.[17]
-
Amide Bond (Peptide) Coupling
Following Boc deprotection, the newly formed free amine is a nucleophile ready for coupling with an N-protected amino acid to extend a peptide chain.
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is inefficient. Peptide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization, a critical concern in peptide synthesis.[17][18] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to mop up the acid generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.
Caption: Workflow for a standard HATU-mediated peptide coupling.
Protocol 2: HATU-Mediated Coupling to Form a Dipeptide
-
Materials:
-
Ethyl 1-aminocyclopropanecarboxylate (from Protocol 1, 1.0 eq)
-
N-Fmoc-protected amino acid (e.g., Fmoc-L-Alanine, 1.05 eq)
-
HATU (1.05 eq)
-
DIPEA (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether
-
1M HCl, Saturated aq. NaHCO₃, Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-Fmoc-amino acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF. Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of ethyl 1-aminocyclopropanecarboxylate (1.0 eq) in a small amount of DMF to the activated mixture.
-
Add DIPEA (2.5 eq) dropwise. The solution may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and water.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: The crude product is often a foam or solid.
-
Purification: The product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Trustworthiness Check: Successful coupling is confirmed by the appearance of characteristic Fmoc aromatic signals and the correct amino acid signals in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum.
-
Troubleshooting: If coupling is sluggish, ensure all reagents and the solvent are anhydrous. In situ neutralization, where the TFA salt from deprotection is used directly with an extra equivalent of base, can sometimes improve yields by minimizing aggregation.[17][18]
-
C-Terminal Ester Hydrolysis
To enable further peptide chain elongation from the C-terminus or to generate a final drug candidate with a free carboxylic acid, the ethyl ester must be hydrolyzed.
Causality Behind the Method: Saponification is a classic ester hydrolysis reaction. A strong nucleophile, hydroxide (from LiOH or NaOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid workup is required to protonate the resulting carboxylate salt to yield the free carboxylic acid. LiOH is often preferred over NaOH due to its better solubility in mixed aqueous-organic solvent systems like THF/water.[19]
Protocol 3: Saponification of the Ethyl Ester
-
Materials:
-
Dipeptide ethyl ester (from Protocol 2, 1.0 eq)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq)
-
Deionized water
-
1M HCl
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ester starting material in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O (2-3 eq) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-12 hours).
-
Once complete, remove the THF via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: The product, a carboxylic acid, is typically a white solid or a viscous oil.
-
Trustworthiness Check: Successful hydrolysis is confirmed by ¹H NMR (disappearance of the ethyl quartet and triplet at ~4.2 and ~1.2 ppm, respectively) and mass spectrometry (a decrease in mass of 28 Da).
-
Troubleshooting: If the reaction stalls, adding more LiOH or a co-solvent like methanol can increase the rate. Be aware that epimerization at the adjacent stereocenter is a risk with prolonged exposure to strong base, so the reaction should not be left for an excessive amount of time after completion.
-
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its ability to impart conformational rigidity and metabolic stability makes it an attractive component for the synthesis of peptides, peptidomimetics, and complex small molecules.[8][9] The straightforward and robust protocols for Boc deprotection, peptide coupling, and ester hydrolysis detailed herein provide researchers with a reliable roadmap for incorporating this valuable scaffold into their synthetic campaigns, ultimately accelerating the development of next-generation therapeutics.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [synhet.com]
- 11. This compound [cymitquimica.com]
- 12. Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate - C11H19NO4 | CSSB00010244422 [chem-space.com]
- 13. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This compound is a key synthetic intermediate in pharmaceutical development. The described method utilizes a standard C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid, and UV detection at a low wavelength. The protocol is designed to be straightforward, ensuring high precision, accuracy, and transferability, making it suitable for quality control and research environments.
Introduction and Scientific Rationale
This compound is a non-proteinogenic amino acid derivative incorporating a cyclopropyl ring, a structural motif known to enhance metabolic stability and potency in drug candidates.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis and medicinal chemistry.[2] Accurate determination of its purity is critical to ensure the quality and integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
Principle of Separation: Reversed-phase HPLC is the chosen methodology due to the compound's amphiphilic nature. It possesses a nonpolar tert-butyl group and a moderately polar ethyl ester and carbamate backbone. This structure allows for effective hydrophobic interactions with a nonpolar C18 stationary phase.[3][4] A polar mobile phase, consisting of a water/acetonitrile gradient, is used to elute the analyte. The gradient elution ensures that the main analyte peak is sharp and well-resolved from potential impurities with different polarities.[5] The addition of 0.1% formic acid to the mobile phase serves two key purposes: it protonates residual silanols on the silica-based stationary phase, minimizing peak tailing, and it ensures the analyte is in a consistent, neutral state, leading to reproducible retention.[6]
Due to the absence of a strong chromophore, UV detection is performed at a low wavelength (210 nm), where the carbonyl groups of the ester and carbamate functionalities exhibit sufficient absorbance.[7][8]
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Phenomenex Luna® C18(2), 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Analytical Balance: Capable of weighing to 0.01 mg.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or higher.
-
Formic Acid (FA): 99% purity or higher.
-
Reference Standard: this compound, >98% purity.
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to volume with DI water and mix thoroughly.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Dilute to volume with acetonitrile and mix thoroughly.
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (approx. 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
-
Working Standard Solution (approx. 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the sample diluent.
-
-
Sample Preparation (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Method Parameters
The chromatographic conditions are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Phenomenex Luna® C18(2), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
Table 1: HPLC Method Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 2: Gradient Elution Program
Analytical Workflow and System Suitability
To ensure the trustworthiness and validity of the results, a system suitability test (SST) must be performed before any sample analysis. This is in accordance with established regulatory guidelines such as ICH Q2(R1) and USP <621>.[9][10][11][12]
Caption: HPLC analytical workflow from preparation to reporting.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
SST Injections: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluation: Evaluate the results against the criteria in Table 3.
-
Sample Analysis: If SST criteria are met, proceed with the analysis sequence (e.g., diluent blank, working standard, samples, bracketing standard).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 – 1.8 | Ensures peak symmetry, indicating good column performance and lack of silanol interactions.[13] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and flow rate. |
| %RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and the stability of the detector response. |
Table 3: System Suitability Test (SST) Criteria based on USP <621> guidelines.[12][14]
Data Analysis and Expected Results
The primary analyte peak for this compound is expected to elute at approximately 8-10 minutes under the specified conditions. The purity of the sample can be calculated using the area percent method, as shown below.
% Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at 210 nm. For impurity profiling where specific impurities need to be quantified, a method using relative response factors (RRFs) would need to be developed and validated.[15][16]
Conclusion
The RP-HPLC method described in this application note is a reliable, robust, and precise procedure for the quality assessment of this compound. The use of a standard C18 column and a simple formic acid-modified mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. The defined system suitability criteria ensure that the method performs consistently and generates trustworthy data for both research and quality control applications.
References
- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Quantitation of underivatized branched-chain amino acids in sport nutritional supplements by capillary electrophoresis with direct or indirect UV absorbance detection | PLOS One [journals.plos.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. Chromatography [usp.org]
- 13. USP: Chapter "<621> Chromatography" published for Comments - ECA Academy [gmp-compliance.org]
- 14. usp.org [usp.org]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a crucial non-canonical amino acid in modern drug discovery. The introduction of a cyclopropyl ring can impart valuable properties to peptide-based therapeutics, such as conformational rigidity and enhanced metabolic stability[1][2]. However, its synthesis can present challenges, leading to variable yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis, focusing on the common and efficient cyclopropanation route starting from an N-Boc protected glycine ethyl ester derivative and a dihaloalkane.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields are the most common complaint. The issue can typically be traced back to one of four areas: reagent quality, reaction conditions, inefficient phase transfer, or work-up losses.
Answer:
A systematic approach is crucial for diagnosing the cause of low yields. Here are the key factors to investigate, starting with the most probable culprits:
-
Inefficient Phase-Transfer Catalysis (PTC): This reaction is often performed under phase-transfer conditions (an aqueous base and an organic solvent). The efficiency of the cyclopropanation is highly dependent on the transfer of the deprotonated substrate from the aqueous to the organic phase.
-
Causality: If the phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium iodide - TBAI) is old, degraded, or used in a suboptimal amount, the reaction rate will be severely diminished, leading to a low conversion of starting material.
-
Solution: Ensure your PTC is of high purity and is fully soluble in the organic phase. Consider increasing the catalyst loading from 1-2 mol% to 5 mol%. In some cases, switching to a different PTC, like tetrabutylammonium bromide (TBAB), may be beneficial.
-
-
Base and pH Control: The deprotonation of the starting material is essential for initiating the reaction. The strength and concentration of the base are critical.
-
Causality: If the base (commonly 50% aq. NaOH or KOH) is not concentrated enough, the pH of the aqueous layer may not be high enough to efficiently deprotonate the glycine derivative. Conversely, an excessively high concentration can lead to hydrolysis of the ethyl ester product.
-
Solution: Use a freshly prepared, concentrated solution of NaOH or KOH. Monitor the pH of the aqueous layer during the reaction; it should remain strongly basic (>12). The reaction should be stirred vigorously to ensure maximum interfacial area between the phases.
-
-
Reaction Temperature: Cyclopropanation reactions can be exothermic.
-
Causality: Poor temperature control can lead to the formation of side products. If the temperature rises uncontrollably, the rate of undesired side reactions, including potential dimerization or decomposition of the dihaloalkane, increases.
-
Solution: Initiate the reaction at a lower temperature (0-5 °C) and allow it to slowly warm to room temperature. Use an ice bath to manage the initial exotherm, especially during the addition of the base or alkylating agent.[3]
-
-
Purity of Starting Materials: The purity of both the N-Boc-glycine derivative and the dihaloalkane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) is paramount.
-
Causality: Impurities in the starting materials can act as reaction inhibitors or lead to competing side reactions, consuming reagents and lowering the yield of the desired product.
-
Solution: Use freshly purified starting materials. N-Boc protected amino esters should be checked for purity by NMR and TLC. Dihaloalkanes should be distilled if their purity is questionable.
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction, making purification difficult. What are the likely side products and how can I minimize them?
The formation of side products complicates purification and reduces the overall yield. Identifying these byproducts is the first step toward mitigating their formation.
Answer:
The most common side products in this synthesis are the result of incomplete reaction, base-induced hydrolysis, or secondary reactions.
-
Unreacted Starting Material: This is the most common "impurity." It indicates incomplete conversion and can often be addressed by extending the reaction time or re-evaluating the factors mentioned in Question 1 (catalyst, base, temperature).
-
N-Boc-1-aminocyclopropanecarboxylic acid: This results from the hydrolysis of the ethyl ester group under the strongly basic reaction conditions.
-
Minimization: Avoid prolonged reaction times at elevated temperatures. Once the reaction has reached completion (as monitored by TLC), proceed with the work-up promptly. Lowering the reaction temperature can also reduce the rate of hydrolysis.
-
-
Dimerization/Oligomerization Products: Although less common, under certain conditions, the deprotonated starting material can react with itself or the product.
-
Minimization: Ensure slow, controlled addition of the dihaloalkane to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular side reactions.
-
Below is a troubleshooting workflow to address low yield and side-product formation:
Caption: Troubleshooting workflow for low yield.
Question 3: The column chromatography purification is tedious, with poor separation. Are there better methods?
Purifying this moderately polar product can be challenging, especially if significant amounts of starting material or side products are present.
Answer:
While column chromatography is common, it may not be the most efficient method. Consider these alternatives:
-
Acid-Base Extraction: This is a highly effective technique to remove the acidic byproduct (hydrolyzed ester).
-
Protocol: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while your desired ester product remains in the organic phase. This procedure is well-documented for the purification of Boc-protected amino acids.[4]
-
-
Recrystallization: If the crude product is obtained as a solid or a thick oil that can be solidified, recrystallization can be a powerful purification tool.
-
Protocol: The key is finding a suitable solvent system. A common approach is to dissolve the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Allowing the solution to stand at a low temperature can induce crystallization of the pure product.[4]
-
-
Optimizing Chromatography: If chromatography is unavoidable, ensure your technique is optimized.
-
Solvent System: Use a gradient elution. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, and gradually increase the polarity to elute your product.
-
Sample Loading: Do not overload the column. Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This often results in better separation than loading the sample as a concentrated solution.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: How critical is the exclusion of moisture from the reaction?
-
A1: While the reaction is run in a biphasic system with water, the organic solvents and reagents should be anhydrous to start. This is to prevent unwanted side reactions before the intended phase-transfer reaction begins. However, it is not necessary to run the reaction under strictly inert (e.g., Argon or Nitrogen) atmosphere unless specific reagents are highly air-sensitive.
-
-
Q2: Can I use a different protecting group instead of Boc?
-
A2: Yes, other protecting groups like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) can be used. However, the Boc group is advantageous due to its stability under the basic conditions of the cyclopropanation and its easy removal under mild acidic conditions (e.g., with trifluoroacetic acid), which is orthogonal to many other protecting groups used in peptide synthesis.[1]
-
-
Q3: Is it possible to scale up this synthesis? What are the main considerations?
-
A3: Yes, this synthesis is scalable. The primary consideration for scale-up is heat management. The reaction can be significantly exothermic. A jacketed reactor with efficient cooling and overhead stirring is essential to maintain temperature control. The rate of addition of the base and/or the dihaloalkane must be carefully controlled to manage the exotherm. Additionally, vigorous stirring becomes even more critical on a larger scale to ensure efficient mixing of the two phases.
-
Optimized Experimental Protocol
This protocol is a representative procedure based on common literature methods.
Synthesis of this compound
| Reagent | MW | Amount | Moles | Equiv. |
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 203.24 | 10.0 g | 49.2 mmol | 1.0 |
| 1-Bromo-2-chloroethane | 143.40 | 10.6 g (7.4 mL) | 73.8 mmol | 1.5 |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.91 g | 2.46 mmol | 0.05 |
| Toluene | - | 100 mL | - | - |
| 50% aq. NaOH | 40.00 | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-((tert-butoxycarbonyl)amino)acetate, 1-bromo-2-chloroethane, TBAI, and toluene.
-
Stir the mixture vigorously to ensure all solids are dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While maintaining vigorous stirring, add the 50% aqueous NaOH solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure product as a colorless oil or white solid. Expected yield: 70-85%.
References
Technical Support Center: Purification of Boc-Protected Amino Acid Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying tert-butyloxycarbonyl (Boc)-protected amino acid esters. These compounds are fundamental building blocks in peptide synthesis and medicinal chemistry, but their purification can present significant challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, hands-on problems you might encounter during the purification of your Boc-protected amino acid ester.
Q1: My Boc-protected amino acid ester appears to be decomposing on the silica gel column during flash chromatography. My TLC plates show a new, more polar spot after running the column, and my yield is significantly lower than expected. What's happening and how can I fix it?
A1: This is a classic and frequent issue stemming from the acid-lability of the Boc protecting group.[1][2] Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. This acidic environment can slowly cleave the Boc group, leading to the formation of the free amine, which is significantly more polar and will either streak or remain at the baseline of your TLC.[3]
Causality: The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. This degradation is time and temperature-dependent; the longer your compound is on the column, the more decomposition you'll observe.[]
Solutions:
-
Neutralize the Silica Gel: The most effective solution is to deactivate the silica gel by neutralizing its acidic sites.[5][6]
-
Protocol: Prepare your chromatography eluent (e.g., 20% Ethyl Acetate in Hexanes) and add 0.5-1% triethylamine (Et₃N) to the mixture.[7] Use this basic eluent to slurry-pack your column. Before loading your sample, flush the packed column with 2-3 column volumes of this solvent mixture to ensure the entire stationary phase is neutralized. Then, run the chromatography as usual with the same eluent. The triethylamine will competitively bind to the acidic silanol groups, preventing them from hydrolyzing your Boc group.
-
-
Use an Alternative Stationary Phase: If neutralization is insufficient or if your compound is exceptionally sensitive, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or Florisil. However, be aware that the elution profile will change significantly, and you will need to re-develop your TLC conditions on the corresponding plates.[8]
-
Work Quickly and Cold: Minimize the residence time on the column. Use a higher flow rate (but not so high that you sacrifice resolution) and consider running the chromatography in a cold room if your compound is particularly labile.[6]
Q2: I'm struggling to separate my desired Boc-amino acid ester from the unreacted Boc-amino acid starting material. They have very similar Rf values on my TLC plates.
A2: This is a common challenge, especially if the ester group you've added is small (e.g., a methyl or ethyl ester), as the polarity difference between the carboxylic acid and the ester is minimal.
Solutions:
-
Optimize Your Solvent System:
-
Increase Polarity Gradually: A subtle, gradual increase in the polar component of your eluent (a gradient elution) can often resolve closely running spots that co-elute in an isocratic (constant solvent mixture) system.[5]
-
Try Different Solvent Systems: Don't be limited to Ethyl Acetate/Hexanes. Explore other solvent systems like Dichloromethane/Methanol or Ether/Hexanes. Sometimes a change in solvent selectivity can dramatically improve separation.
-
-
Aqueous Work-up: Before resorting to chromatography, you can often remove the unreacted Boc-amino acid with a simple liquid-liquid extraction.
-
Protocol: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃). The acidic Boc-amino acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while your neutral ester product remains in the organic layer. Follow this with a brine wash to remove residual water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This should remove the majority of the acidic starting material, making the subsequent chromatography much easier.[9]
-
Q3: My purified product is an oil that refuses to solidify, making it difficult to handle and assess purity. The literature reports it as a solid. What can I do?
A3: This is a very common frustration. The failure of a compound to crystallize is often due to the presence of small amounts of impurities (like residual solvent or byproducts) that disrupt the crystal lattice formation.[10]
Solutions:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. Place the oil under a high vacuum for several hours, sometimes with gentle heating (if the compound is thermally stable).
-
Trituration/Slurrying: This technique can often induce crystallization.
-
Protocol: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil.[10][11] Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth. You can also stir the mixture vigorously for several hours. If successful, the oil will transform into a fine powder, which can then be collected by filtration.
-
-
Recrystallization: If trituration fails, a full recrystallization is the next step. The key is finding a suitable solvent system (a single solvent or a binary mixture) where the compound is soluble when hot but insoluble when cold.[12]
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, adding a "seed crystal" to a supersaturated solution of your oil can initiate crystallization.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Boc-amino acid ester synthesis?
A1: Besides unreacted starting materials, common impurities include:
-
Di-tert-butyl dicarbonate ((Boc)₂O): If used in the protection step. This can be removed by chromatography.[13]
-
Di-tert-butyl pyrophosphate: A byproduct from the use of (Boc)₂O.
-
Dipeptides: If any deprotection of the Boc group occurs during the esterification, the resulting free amine can react with an activated starting material to form a dipeptide.[14]
-
Side-chain reactions: For amino acids with reactive side chains (e.g., Ser, Thr, Tyr), you might see side-chain esterification or protection if conditions are not optimized.[]
-
Racemization: Harsh reaction conditions can lead to the loss of stereochemical integrity.[14]
Q2: How can I effectively monitor my esterification reaction using TLC to make purification easier?
A2: Effective TLC monitoring is crucial.
-
Spotting: On a single TLC plate, spot the starting amino acid, the alcohol, a co-spot of both, and the reaction mixture.[7]
-
Visualization: Use multiple visualization techniques. UV light will show aromatic compounds. A potassium permanganate (KMnO₄) stain is excellent for visualizing alcohols and some amino acids. A ninhydrin stain is essential for detecting free primary amines, which would indicate Boc deprotection.[7]
-
Interpretation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (the ester product). The product spot should not stain with ninhydrin.
Q3: Is recrystallization a better purification method than column chromatography for these compounds?
A3: It depends on the compound and the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product and can yield very high purity material. It is often more scalable and cost-effective than chromatography. However, it is only suitable for compounds that are crystalline solids and requires finding an appropriate solvent system.[6]
-
Column Chromatography is more versatile as it can be used for oils and solids and can separate components with very different polarities. However, it can be more time-consuming, uses larger volumes of solvent, and carries the risk of product decomposition on the stationary phase.[15]
Often, the best approach is a combination: an initial flash column to remove the bulk of impurities, followed by recrystallization of the resulting solid to achieve high purity.
Key Purification Protocols
Protocol 1: Flash Chromatography with Triethylamine Deactivation
This protocol is designed for acid-sensitive Boc-protected amino acid esters.
-
Solvent System Selection: Identify a suitable eluent system using TLC (e.g., 30% Ethyl Acetate in Hexanes) that gives your product an Rf value of ~0.3.
-
Eluent Preparation: Prepare a sufficient volume of your chosen eluent. Add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For example, to 1 L of eluent, add 5 mL of Et₃N.
-
Column Packing: Slurry-pack a flash chromatography column with silica gel using your Et₃N-containing eluent.
-
Column Neutralization: Pass 2-3 column volumes of the eluent through the packed column to ensure the entire silica bed is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). If your product is not very soluble, you can adsorb it onto a small amount of silica gel ("dry loading").[5]
-
Elution: Run the column with the Et₃N-containing eluent. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash if your compound can tolerate it (e.g., with dilute citric acid), though this is often unnecessary.
Protocol 2: Recrystallization of a Solid Boc-Amino Acid Ester
-
Solvent Selection: Find a suitable solvent or solvent pair. A good single solvent will dissolve your compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is soluble (e.g., ethyl acetate) and another in which it is insoluble (e.g., hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same one used for recrystallization) to remove any adhering impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Visualization & Data
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for choosing the appropriate purification strategy for your crude Boc-amino acid ester.
Caption: Decision tree for purification strategy.
Table 1: Comparison of Chromatographic Conditions
This table provides a quick reference for selecting a starting point for your chromatography based on the properties of your ester.
| Ester Type | Typical Polarity | Recommended Starting Eluent (Hexanes/EtOAc) | Notes |
| Methyl/Ethyl Ester | High | 80:20 to 70:30 | May run close to the starting acid. An initial basic wash is highly recommended. |
| tert-Butyl Ester | Medium | 90:10 to 80:20 | Generally good separation from starting materials. |
| Benzyl Ester | Medium-Low | 95:5 to 85:15 | The aromatic ring can be easily visualized under UV light. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Common side reactions in cyclopropanation of amino acids
Welcome to the Technical Support Center for Amino Acid Cyclopropanation.
As Senior Application Scientists, we understand that synthesizing conformationally constrained cyclopropyl amino acids is a critical step in developing novel peptidomimetics and therapeutic agents.[1][2] However, the journey from an unsaturated amino acid precursor to a pure cyclopropanated product is often fraught with challenges, from low yields to complex side reactions.
This guide is designed to provide you with expert, field-proven insights to troubleshoot common issues and optimize your experimental outcomes. We'll delve into the causality behind these challenges and offer self-validating protocols to enhance the reliability of your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?
Low or nonexistent yield is one of the most common frustrations. The cause often depends on the cyclopropanation method being used.
For Simmons-Smith & Furukawa Reactions (Zinc Carbenoids): These reactions are notoriously sensitive to experimental conditions.[3]
-
Cause 1: Inactive Zinc Reagent. The surface of the zinc-copper couple or the activity of diethylzinc is paramount.[3][4]
-
Cause 2: Moisture or Air Sensitivity. The organozinc intermediates are highly reactive with water and oxygen.[3]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried. Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3] Use anhydrous solvents.
-
-
Cause 3: Poor Substrate Reactivity. Electron-deficient alkenes, which are common in amino acid derivatives (e.g., dehydroamino acids), react sluggishly with the electrophilic zinc carbenoid.[7]
For Diazo-Mediated & Transition-Metal-Catalyzed Reactions (e.g., Rhodium, Copper):
-
Cause 1: Catalyst Deactivation. The amino and carboxyl groups of the amino acid can coordinate to the metal center, inhibiting its catalytic activity.[8]
-
Solution: Proper protection of both the N- and C-termini is crucial. Standard protecting groups like Boc (tert-butoxycarbonyl) for the amine and methyl/ethyl esters for the carboxylate are generally effective.[8]
-
-
Cause 2: Diazo Compound Instability/Side Reactions. Diazo compounds, especially unpurified ones, can be unstable and prone to dimerization or other non-productive pathways.[9]
-
Cause 3: Inefficient Carbene Transfer. The metal carbene may not efficiently transfer to the electron-deficient alkene of the amino acid derivative.[9]
-
Solution: The choice of catalyst and ligands is critical. For electron-deficient alkenes, rhodium(II) catalysts with electron-donating ligands (like acetamides instead of acetates) can increase reactivity and selectivity.[14]
-
Below is a DOT script for a workflow to troubleshoot low yield issues.
Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
Poor diastereoselectivity is a common issue, especially when creating new stereocenters on an already chiral molecule.
-
Cause 1: Inherent facial selectivity of the substrate is low. The chiral center of the amino acid may not exert enough steric or electronic influence to direct the incoming reagent to one face of the double bond.
-
Solution (Chiral Auxiliaries): Incorporating a chiral auxiliary can dramatically improve stereocontrol.[15] Evans oxazolidinones or camphorsultam, attached to the carboxyl group, can effectively shield one face of the molecule, forcing the cyclopropanation to occur from the opposite side.[15] The auxiliary can be removed later in the synthetic sequence.[15]
-
-
Cause 2: Reaction pathway competition. In some diazo-mediated reactions, both a thermal 1,3-dipolar cycloaddition and a metal-catalyzed carbene addition can occur, each favoring a different diastereomer.[9][10]
-
Cause 3: Poor directing group coordination (Simmons-Smith). For substrates with a directing group like a hydroxyl or ether, inefficient coordination to the zinc carbenoid can lead to poor selectivity.[4]
| Method | Key Factor for Selectivity | Typical Diastereomeric Ratio (d.r.) |
| Simmons-Smith | Hydroxyl/Ether Directing Group | 5:1 to >20:1 |
| Chiral Auxiliary | Steric Shielding by Auxiliary | >95:5 |
| Rh(II)-Catalyzed | Chiral Ligand on Catalyst | Up to 99:1 |
Q3: I'm observing epimerization at the α-carbon of my amino acid. Why is this happening and how can I prevent it?
Preserving the stereochemical integrity of the α-carbon is paramount. Epimerization can occur under both acidic and basic conditions, often when a base is used in the reaction or workup.
-
Cause 1: Enolization. The presence of a base can deprotonate the α-carbon, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization or epimerization. This is a significant risk during peptide coupling steps if the amino acid is activated.[17][18]
-
Solution: Avoid strongly basic conditions, especially for prolonged periods or at elevated temperatures. If a base is required (e.g., for in situ generation of a diazo compound), use a non-nucleophilic, hindered base like DBU or proton sponge and maintain low temperatures.
-
-
Cause 2: Activating Group Choice. During the synthesis of the amino acid derivative (e.g., creating an amide with a chiral auxiliary), the coupling reagents used can promote epimerization.[17]
Frequently Asked Questions (FAQs)
Q: Which protecting groups are best for cyclopropanation reactions? A: The ideal protecting group is stable to the reaction conditions but easily removed without damaging the cyclopropane ring.[8]
-
Amino Group (-NH₂): Boc is excellent as it's stable to the often neutral or mildly Lewis acidic conditions of cyclopropanation and is removed with mild acid (TFA), which cyclopropanes typically tolerate.[8] Cbz is also robust and is removed by hydrogenolysis, which is compatible with the cyclopropane ring.[8]
-
Carboxyl Group (-COOH): Methyl or Ethyl esters are the most common choices.[8] They are stable and can be hydrolyzed under basic conditions after the cyclopropanation is complete.
Q: My product is difficult to purify. Are there any common side products I should look out for? A: Purification can be challenging due to the formation of structurally similar byproducts.[19]
-
Incomplete Reaction: Unreacted starting material is a common impurity, especially in Simmons-Smith reactions.[16]
-
Diazo Dimerization: In metal-catalyzed reactions, the metal carbene can react with another molecule of the diazo compound, leading to olefin byproducts (e.g., diethyl fumarate from ethyl diazoacetate).[9]
-
C-H Insertion: Highly reactive metal carbenes can sometimes insert into solvent C-H bonds or other C-H bonds within the substrate molecule.[14]
-
Methylation: The electrophilic carbenoid in Simmons-Smith reactions can sometimes methylate heteroatoms like alcohols if excess reagent is used.[3]
-
Solution: Careful monitoring by TLC or LC-MS is key. For purification, flash chromatography on silica gel is standard. If your product is acid-sensitive, you can use silica gel deactivated with triethylamine or switch to alumina.[3]
Q: Can I perform cyclopropanation on an amino acid with a reactive side chain (e.g., Tyr, Ser, Asp)? A: Yes, but the functional group in the side chain must also be protected to prevent it from reacting with the cyclopropanating agent.[20][21] For example, the hydroxyl of Tyrosine or Serine should be protected as a silyl ether (e.g., TBDMS) or benzyl ether (Bzl).[20] The carboxylic acid of Aspartic acid should be protected as a tert-butyl (tBu) ester.[20] This requires an orthogonal protection strategy where the side-chain protecting group can be removed under conditions that do not affect the N-terminal, C-terminal, or cyclopropane ring.[22]
Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Protected Allylic Alcohol Amino Acid Derivative
This protocol describes a general procedure for the cyclopropanation of an N-Boc protected γ-hydroxy-α,β-unsaturated amino acid ester, where the hydroxyl group directs the stereochemistry.
Materials:
-
N-Boc-protected γ-hydroxy-α,β-unsaturated amino acid methyl ester (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)
-
Diiodomethane (CH₂I₂), freshly passed through basic alumina (2.2 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add the protected amino acid substrate to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) under an Argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the diethylzinc solution dropwise to the stirred reaction mixture. After the addition is complete, continue stirring for 15 minutes at 0 °C.
-
Carbenoid Formation: Add the diiodomethane dropwise to the reaction mixture at 0 °C. Caution: The reaction may be exothermic.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclopropyl amino acid derivative.
Below is a DOT script visualizing the key steps of this experimental protocol.
References
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. [PDF] Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Welcome to the technical support resource for Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a non-canonical amino acid derivative increasingly used in medicinal chemistry. Its constrained cyclopropane ring offers unique conformational rigidity, which can enhance binding affinity and metabolic stability in peptide-based therapeutics.[1][2][3] However, the molecule possesses two key functional groups that are susceptible to degradation under common experimental conditions: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the base-labile ethyl ester. Understanding the stability profile of this compound is critical for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways involve the hydrolysis of the Boc group under acidic conditions and the saponification (hydrolysis) of the ethyl ester under basic conditions. The cyclopropane ring itself is generally stable under typical synthetic and biological testing conditions.[1]
-
Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid (TFA), HCl) to yield the corresponding primary amine, Ethyl 1-aminocyclopropanecarboxylate, and gaseous byproducts (isobutylene and CO2).[4]
-
Basic Conditions: The ethyl ester is susceptible to hydrolysis in the presence of strong bases (e.g., NaOH, KOH) or even milder bases over extended periods, yielding 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid.
Q2: I am preparing a stock solution of the compound. What is the recommended solvent and storage condition?
A2: For short-term storage (days to a week), dissolving the compound in aprotic organic solvents such as acetonitrile, THF, or ethyl acetate is recommended. These solutions should be stored at 2-8°C and protected from moisture. For long-term storage, it is best to store the compound as a solid at -20°C. Avoid aqueous buffers for stock solutions, especially if the pH is not strictly neutral, to prevent premature degradation.
Q3: Can I use this compound in reactions with strongly basic reagents like n-butyllithium?
A3: No, the Boc protecting group is generally not stable to strongly basic conditions such as those involving organolithium reagents.[5] Additionally, the ester functionality would also be susceptible to attack. Alternative N-protecting groups should be considered for such reaction conditions.
Q4: During an acidic workup (e.g., with 1M HCl), I noticed a new, more polar spot on my TLC plate. What is this likely to be?
A4: The new, more polar spot is most likely the Boc-deprotected product, Ethyl 1-aminocyclopropanecarboxylate. The primary amine is significantly more polar than the Boc-protected starting material, leading to a lower Rf value on silica gel TLC.
Q5: Is the cyclopropane ring stable to routine hydrogenation conditions (e.g., H2, Pd/C)?
A5: Yes, the cyclopropane ring is generally stable to standard catalytic hydrogenation conditions used for the removal of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in a reaction run under basic conditions. | Ester Hydrolysis: The ethyl ester may be hydrolyzing to the corresponding carboxylic acid, which may be unreactive or poorly soluble in the reaction mixture. | Use milder, non-nucleophilic bases if possible (e.g., proton sponge). Minimize reaction time and temperature. If the carboxylic acid is the desired product, ensure complete hydrolysis. |
| Multiple spots on TLC after a reaction with an acidic reagent. | Boc Deprotection: The acidic conditions of the reaction or workup are likely cleaving the Boc protecting group. | If Boc protection is required for subsequent steps, use non-acidic reagents. If deprotection is unavoidable during workup, consider reprotection or proceed directly to the next step if the free amine is desired. |
| Inconsistent results in biological assays. | Solution Instability: The compound may be degrading in the assay buffer over the course of the experiment, especially if the buffer pH is not neutral. | Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your specific assay buffer over the experimental timeframe using a stability-indicating method like HPLC (see Protocol 1). |
| Difficulty dissolving the compound in aqueous buffers. | Low Aqueous Solubility: As a protected amino acid ester, the compound has limited solubility in purely aqueous solutions. | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Stability Profile Summary
The following table summarizes the expected stability of this compound under various conditions.
| Condition | Primary Moiety Affected | Expected Stability | Primary Degradation Product |
| Strong Acid (e.g., TFA, 4M HCl) | Boc Group | Labile | Ethyl 1-aminocyclopropanecarboxylate |
| Mild Acid (e.g., pH 4-6) | Boc Group | Moderately Stable (degradation may occur over time) | Ethyl 1-aminocyclopropanecarboxylate |
| Neutral (pH ~7) | N/A | Stable | N/A |
| Mild Base (e.g., pH 8-10) | Ethyl Ester | Moderately Stable (hydrolysis may occur over time) | 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid |
| Strong Base (e.g., >1M NaOH) | Ethyl Ester | Labile | 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid |
| Elevated Temperature (>60°C) | Both | Potential for accelerated degradation, especially in non-neutral pH. | Mixture of deprotected and hydrolyzed products. |
| Oxidative Stress (e.g., H2O2) | N/A | Generally Stable | Minor, unidentified byproducts possible. |
| Photostability (UV/Vis light) | N/A | Generally Stable | No significant degradation expected. |
Visualizing Degradation Pathways
Caption: Primary degradation pathways under acidic and basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study and HPLC Analysis
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock and Stress Solutions: a. Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. b. For each stress condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.
2. Stress Conditions: a. Acid Hydrolysis: Mix with 0.1M HCl and incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix with 0.1M NaOH and incubate at room temperature for 4 hours. c. Oxidative Degradation: Mix with 3% H2O2 and incubate at room temperature for 24 hours. d. Thermal Degradation: Incubate the stock solution at 80°C for 48 hours. e. Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours. f. Control: Keep a sample of the stock solution at 4°C, protected from light.
3. Sample Analysis by RP-HPLC: a. Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. b. HPLC Conditions (starting point):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10% to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL c. Analysis: Inject the control and all stressed samples. Compare the chromatograms to identify new peaks corresponding to degradation products. The method is considered stability-indicating if the parent peak is resolved from all degradation product peaks.
A[label="Prepare 1 mg/mL Stock Solution\nin Acetonitrile"];
B[label="Dilute to 0.1 mg/mL with Stressor"];
C [label="Incubate under Stress Conditions\n(Acid, Base, Heat, Light, Oxidizing Agent)"];
D [label="Neutralize Acid/Base Samples"];
E [label="Analyze by RP-HPLC"];
F [label="Compare Chromatograms and\nIdentify Degradation Products"];
A -> B[color="#34A853"];
B -> C [color="#34A853"];
C -> D [color="#34A853"];
D -> E [color="#34A853"];
E -> F [color="#34A853"];
}
Caption: Workflow for a forced degradation study.
References
- 1. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Boc Deprotection Without Racemization
Welcome to the Technical Support Center for optimizing the deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining stereochemical integrity during this critical synthetic step. Here, we delve into the mechanistic underpinnings of racemization, provide detailed troubleshooting guides for common issues, and offer validated protocols for alternative, milder deprotection strategies.
Understanding the Challenge: Stereochemical Integrity in Boc Deprotection
The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, prized for its stability under a wide range of conditions and its straightforward removal with acid.[1] However, the very conditions used for its cleavage can sometimes lead to the undesirable loss of stereochemical purity at adjacent chiral centers, a phenomenon known as racemization.
The most common method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism proceeds through protonation of the carbamate oxygen, followed by fragmentation to a stable tert-butyl cation, carbon dioxide, and the free amine.[3][4] While generally efficient, these harsh acidic conditions can, in certain substrates, promote epimerization at the α-carbon, especially with prolonged reaction times or elevated temperatures.[5]
This guide will equip you with the knowledge and practical tools to navigate these challenges, ensuring the stereochemical integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding racemization during Boc deprotection.
Q1: Why am I observing racemization during my Boc deprotection with TFA?
A1: Racemization during acid-catalyzed Boc deprotection, while not the most common side reaction, can occur under harsh conditions.[5] The strong acidic environment, especially with prolonged exposure or heat, can lead to transient protonation and deprotonation at the α-carbon of the newly formed amine, leading to a loss of stereochemical information. In peptide synthesis, racemization is a more significant concern during the coupling step, often proceeding through a 5(4H)-oxazolone intermediate.[6] However, if the deprotection conditions are overly harsh, they can contribute to epimerization.[7]
Q2: Are certain amino acid residues more prone to racemization during deprotection?
A2: While racemization is more commonly associated with the coupling step in peptide synthesis, certain residues like histidine and cysteine are particularly susceptible to racemization in general.[8][9] The conditions of deprotection can exacerbate this inherent lability. For histidine, the side chain's imidazole ring can influence the acidity of the α-proton. Protecting the imidazole nitrogen can help suppress racemization.[9]
Q3: What are the initial troubleshooting steps if I detect racemization?
A3: If you suspect racemization is occurring during the deprotection step, the first course of action is to moderate the reaction conditions. This includes:
-
Lowering the temperature: Perform the deprotection at 0 °C or even lower if your substrate is stable.
-
Reducing reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5]
-
Using a milder acid: Consider switching from neat TFA to a diluted solution or a weaker acid altogether.[10]
Q4: Can the work-up procedure contribute to racemization?
A4: Yes, the work-up can be a critical factor. If you deprotect to form an amine salt (e.g., hydrochloride or trifluoroacetate) and then use a strong base to generate the free amine, this basic condition can cause racemization, especially if the α-proton is acidic.[7] It is advisable to use a mild base or a biphasic workup to minimize the exposure of the free amine to basic conditions.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and resolving issues of racemization during Boc deprotection.
Issue 1: Racemization Detected After Standard TFA Deprotection
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Harsh Acidic Conditions | Switch to a milder deprotection protocol. Options include using aqueous phosphoric acid, which has been shown to preserve stereochemical integrity.[10] Another approach is to use a lower concentration of TFA in a suitable solvent like dichloromethane (DCM). | Strong acids can facilitate the reversible removal of the α-proton, leading to racemization. Milder acids lower the activation energy for deprotection without significantly promoting the competing racemization pathway.[10] |
| Elevated Temperature | Conduct the deprotection at 0 °C or below. Ensure the reaction is not allowed to warm for extended periods. | Higher temperatures provide the necessary activation energy for the racemization process to occur at a significant rate.[5] |
| Prolonged Reaction Time | Monitor the reaction progress diligently and quench immediately upon completion.[5] | The longer the substrate is exposed to acidic conditions, the greater the opportunity for racemization.[5] |
Issue 2: Racemization Observed After Work-up
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Strong Base in Work-up | If isolating the free amine, use a mild base like sodium bicarbonate in a biphasic extraction. Avoid strong, non-aqueous bases like triethylamine if possible.[7] | Strong bases can readily deprotonate the α-carbon of the free amine, leading to rapid racemization.[7] |
| Unstable Amine Salt | Consider a salt exchange to a less problematic counterion. For example, if the HCl salt is causing issues in subsequent steps, an exchange to an acetate salt might be beneficial.[7] | The nature of the counterion can influence the stability and reactivity of the amine salt in solution. |
Alternative Protocols for Racemization-Prone Substrates
For particularly sensitive substrates, moving away from standard strong acid conditions is often necessary. Below are detailed protocols for milder, alternative deprotection methods.
Protocol 1: Deprotection with Zinc Bromide (ZnBr₂)
This Lewis acid-mediated method is particularly useful for the selective deprotection of Boc groups in the presence of other acid-sensitive functionalities.[11][12]
Experimental Protocol:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M) under an inert atmosphere.
-
Reagent Addition: Add anhydrous zinc bromide (2.0-3.0 equiv.) to the solution.[2][12]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Upon completion, filter the reaction mixture through Celite. The filtrate can then be washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Protocol 2: Deprotection with Trimethylsilyl Iodide (TMSI)
TMSI offers a mild and efficient method for Boc deprotection, often proceeding under neutral conditions.[13][14]
Experimental Protocol:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in an anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.1 M) under an inert atmosphere and cool to 0 °C.[14][15]
-
Reagent Addition: Add trimethylsilyl iodide (1.2-1.5 equiv.) dropwise to the cooled solution.[2][14]
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is typically rapid, often completing within an hour.[14] Monitor by TLC or LC-MS.
-
Work-up: The reaction can often be quenched by the addition of methanol. The solvent is then removed under reduced pressure. The resulting product may be the hydroiodide salt, which can be used directly or neutralized.
Protocol 3: Thermal Deprotection in Water
This "green" chemistry approach avoids the use of strong acids and organic solvents.[16][17]
Experimental Protocol:
-
Preparation: Suspend the Boc-protected substrate (1.0 equiv.) in deionized water (approx. 0.1 M).
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously.[17][18] The reaction progress can be monitored by taking aliquots, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated.
Protocol 4: Enzymatic Deprotection
For extremely sensitive substrates, enzymatic deprotection offers unparalleled mildness and selectivity. Certain lipases and esterases can hydrolyze the tert-butyl ester moiety of the Boc group.[19]
Experimental Protocol:
-
Preparation: Prepare a buffer solution at the optimal pH for the chosen enzyme (e.g., phosphate buffer).
-
Reaction: Suspend the Boc-protected substrate in the buffer and add the enzyme (e.g., Lipase A from Candida antarctica).[19] The reaction is typically stirred at or near room temperature.
-
Monitoring and Work-up: Monitor the reaction by HPLC or LC-MS. Upon completion, the product can be isolated by extraction with an organic solvent after denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering).
Data Summary and Comparison
| Deprotection Method | Typical Reagents | Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA or HCl in DCM/Dioxane | 0 °C to RT | Fast, reliable, well-established | Potential for racemization and side reactions with sensitive substrates[20] |
| Lewis Acid (ZnBr₂) | ZnBr₂ in DCM | RT | Mild, selective for secondary N-Boc groups[11][12] | Requires anhydrous conditions, potential for metal contamination |
| Lewis Acid (TMSI) | TMSI in MeCN/DCM | 0 °C to RT | Very mild, fast, neutral conditions[13][14] | Reagent is moisture-sensitive and can be expensive |
| Thermal (Water) | Water | Reflux (100 °C) | Environmentally friendly, avoids strong acids[16][17] | High temperature may not be suitable for all substrates |
| Enzymatic | Lipase/Esterase in buffer | RT | Extremely mild and selective[19] | Enzyme cost and availability, substrate-specific |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and decision-making processes.
Caption: Mechanism of acid-catalyzed Boc deprotection and a competing racemization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Zinc Bromide [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mcours.net [mcours.net]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Cyclopropylamino acid Derivatives
Welcome to our dedicated technical support center for troubleshooting the crystallization of cyclopropylamino acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing these unique molecules. The rigid cyclopropyl moiety introduces specific conformational constraints, while the zwitterionic nature of the amino acid functionality presents distinct challenges in solubility and crystal packing. This resource provides in-depth, experience-driven advice to help you achieve high-quality crystals.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during your experiments, offering explanations for their causes and actionable solutions.
Issue 1: Oiling Out - The Product Separates as a Liquid Instead of a Solid
"Oiling out" is a frequent and frustrating problem where the compound comes out of solution as a liquid phase rather than a solid crystal.[1][2][3] This occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in the chosen solvent system.[3] Cyclopropylamino acid derivatives can be particularly prone to this due to their complex structures and potential for strong intermolecular interactions in the liquid state.
Causality and Remediation Strategy
| Potential Cause | Explanation | Recommended Solution |
| High Supersaturation | Rapid cooling or fast addition of an anti-solvent creates a level of supersaturation that the system cannot relieve through orderly crystal growth, leading to liquid-liquid phase separation.[3] | 1. Slow Down: Decrease the rate of cooling or the addition rate of the anti-solvent. A slower approach to supersaturation allows more time for nucleation and controlled crystal growth. 2. Reduce Concentration: Start with a more dilute solution to lower the overall supersaturation level. |
| Inappropriate Solvent System | The chosen solvent may have a boiling point that is too high, or the solubility curve of the compound in that solvent may be too steep. | 1. Solvent Screening: Experiment with different solvents or solvent mixtures. For cyclopropylamino acid derivatives, consider combinations like methanol/diethyl ether or ethyl acetate/n-hexane, which have been used in their synthesis and purification.[4][5] 2. Use a Mixed Solvent System: If a single solvent isn't working, a binary system can be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "poor" solvent (anti-solvent) to induce crystallization.[6] |
| Presence of Impurities | Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting the formation of an oil. | 1. Additional Purification: If possible, perform an additional purification step (e.g., column chromatography) before crystallization. 2. Charcoal Treatment: In some cases, activated charcoal can be used to remove colored or highly polar impurities from the solution before cooling. |
| Low Melting Point of the Derivative | Some derivatives may have a low melting point, making them inherently more susceptible to oiling out. | 1. Lower Crystallization Temperature: If the compound oils out at room temperature, try performing the crystallization at a lower temperature (e.g., in a refrigerator or freezer). 2. Seeding: Introduce a small seed crystal of the desired solid form into the supersaturated solution. This can provide a template for crystal growth and bypass the energy barrier for nucleation.[2] |
Issue 2: No Crystals Form, Even After Extended Periods
A clear, supersaturated solution that fails to produce crystals indicates that the nucleation barrier has not been overcome.
Causality and Remediation Strategy
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Supersaturation | The concentration of the solute may not be high enough to induce nucleation. | 1. Concentrate the Solution: Gently evaporate some of the solvent to increase the solute concentration. 2. Increase Anti-Solvent Addition: In a mixed solvent system, carefully add more of the anti-solvent. |
| High Solubility in the Cold Solvent | The compound remains too soluble even at lower temperatures. | 1. Change Solvent System: Select a solvent in which the compound has lower solubility at cold temperatures. 2. Use an Anti-Solvent: Introduce an anti-solvent to decrease the overall solubility of your compound in the solution. |
| Kinetic Barriers to Nucleation | The molecules may have difficulty arranging themselves into a stable crystal lattice. The rigid cyclopropyl group can sometimes hinder optimal packing.[7] | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites. 2. Seeding: Add a small amount of the solid compound (if available) or a structurally similar compound to act as a seed crystal.[2] 3. Ultrasonication: Brief exposure to an ultrasonic bath can sometimes induce nucleation. |
Issue 3: Formation of a Fine Powder or Small, Poorly-Defined Crystals
The rapid formation of a fine precipitate suggests that nucleation is happening too quickly and is not followed by controlled crystal growth.
Causality and Remediation Strategy
| Potential Cause | Explanation | Recommended Solution |
| Excessive Supersaturation | A very high level of supersaturation leads to a burst of nucleation, forming many small crystals instead of fewer, larger ones. | 1. Reduce Concentration: Start with a more dilute solution. 2. Slower Cooling/Anti-Solvent Addition: Decrease the rate at which supersaturation is achieved. |
| Presence of Particulate Impurities | Dust or other fine particles can act as numerous nucleation sites, leading to the formation of many small crystals. | 1. Filter the Hot Solution: Before allowing the solution to cool, filter it through a pre-warmed funnel with filter paper to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing cyclopropylamino acid derivatives?
Given their zwitterionic nature, a good starting point is often a polar protic solvent like ethanol or methanol, or a mixture of a polar solvent with a less polar anti-solvent.[8] Based on synthesis literature, successful crystallizations of related compounds have been achieved using solvent systems such as methanol/diethyl ether and ethyl acetate/n-hexane.[4][5] It is crucial to experimentally screen a range of solvents to find the optimal conditions for your specific derivative.
Q2: How does the zwitterionic nature of these compounds affect crystallization?
Zwitterions can form strong intermolecular hydrogen bonds, creating a "head-to-tail" charge-assisted hydrogen-bonded chain.[9] This can lead to high lattice energies, making the compounds potentially less soluble in non-polar organic solvents. The pH of the solution can also play a critical role; adjusting the pH away from the isoelectric point can increase solubility by converting the zwitterion to a cationic or anionic form, which can then be carefully neutralized to induce crystallization.
Q3: My compound seems to be polymorphic. How can I control which crystal form I get?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in organic molecules.[10][11][12] The specific polymorph obtained can be influenced by factors such as the solvent system, cooling rate, and temperature.[10] To control polymorphism, it is essential to have precise control over these variables. Seeding with a crystal of the desired polymorph is often the most effective strategy. A thorough polymorphic screen under various crystallization conditions is recommended during drug development.
Q4: Can additives be used to improve crystallization?
Yes, certain additives can sometimes promote crystallization. For amino acids and their derivatives, other amino acids or their esters have been shown to expand the range of conditions under which crystals form, potentially by suppressing aggregation.[13] However, the use of additives should be carefully considered, as they can also be incorporated as impurities into the crystal lattice.
Experimental Protocol: Anti-Solvent Vapor Diffusion Crystallization
This method is gentle and can often produce high-quality single crystals. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
Cyclopropylamino acid derivative
-
A "good" solvent in which the compound is soluble (e.g., methanol, ethanol, or ethyl acetate)
-
An "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble (e.g., diethyl ether, hexane, or acetone). The anti-solvent should be more volatile than the good solvent.
-
Small vial (e.g., 2 mL)
-
Larger jar with a screw cap (e.g., 20 mL scintillation vial)
Procedure:
-
Prepare a concentrated solution of your cyclopropylamino acid derivative in the "good" solvent in the small vial. Ensure the compound is fully dissolved.
-
Place the open small vial inside the larger jar.
-
Add a small amount (e.g., 1-2 mL) of the "anti-solvent" to the bottom of the larger jar, ensuring the liquid level is below the top of the small vial.
-
Seal the larger jar tightly with the screw cap.
-
Allow the setup to stand undisturbed at a constant temperature. The more volatile anti-solvent will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of your compound and inducing crystallization.
-
Monitor the vial for crystal growth over several days to weeks.
Visualizing the Troubleshooting Process
The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Key factors influencing the outcome of crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 11. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Selective cleavage of N-BOC groups in the presence of other protecting groups
Welcome to the technical support center for navigating the complexities of N-BOC (tert-butyloxycarbonyl) group cleavage. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face daily. Here, we'll explore the causality behind experimental choices, troubleshoot common issues, and ensure your synthetic strategy is both robust and efficient.
Frequently Asked Questions: The Fundamentals of N-Boc Cleavage
Q1: What is the underlying mechanism of acid-catalyzed N-Boc deprotection?
The removal of the N-Boc group is an acid-catalyzed process that hinges on the formation of a highly stable tert-butyl cation.[1][2][3] The mechanism proceeds in three key steps:
-
Protonation: The acid (e.g., trifluoroacetic acid - TFA) protonates the carbonyl oxygen of the carbamate.[1][3]
-
Fragmentation: This protonation weakens the C-O bond, leading to its cleavage. This step is the driving force of the reaction, as it generates a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and furnishing the free amine.[3][5]
This reliance on a stable carbocation intermediate is precisely why the Boc group is so acid-labile compared to other carbamates like Cbz or Fmoc.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Q2: What are the most common side reactions during N-Boc deprotection and how can they be mitigated?
The primary culprit for side reactions is the electrophilic t-butyl cation generated during cleavage.[2][6] This cation can alkylate any nucleophilic sites on your substrate or in the reaction mixture.
-
Commonly Alkylated Groups: Electron-rich aromatic rings (like tryptophan and tyrosine), thiols (cysteine and methionine), and other nucleophiles are particularly susceptible to t-butylation.[2][6]
-
Mitigation Strategy - Scavengers: To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds designed to trap the t-butyl cation before it can react with your product. Common scavengers include:
-
Anisole or Thioanisole[5]
-
Triisopropylsilane (TIS)
-
Water
-
Expert Tip: A standard "scavenger cocktail" for peptide synthesis deprotection is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
Troubleshooting Guide: Addressing Experimental Challenges
Q3: My N-Boc deprotection is sluggish or incomplete. What should I do?
This is a common issue, often related to insufficient acid strength or concentration. Here’s a systematic approach to troubleshooting:
-
Increase Acid Concentration: If you are using a dilute solution of TFA in Dichloromethane (DCM), gradually increase the concentration. For resistant substrates, using neat TFA is often effective.[7]
-
Extend Reaction Time: Some deprotections simply require more time. Monitor the reaction by Thin Layer Chromatography (TLC) every hour. Some difficult cases may need to stir overnight.[7]
-
Switch Reagents: If TFA is failing, a stronger acid system like 4M HCl in dioxane can be more effective.[7][8] The choice of solvent can significantly impact reaction rates.
-
Increase Temperature: Gentle warming can accelerate the reaction, but this should be your last resort, especially if your molecule contains other temperature-sensitive groups.[7]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Strategies to Mitigate Epimerization in Peptide Couplings with Boc-Ac3c-OEt
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Boc-Ac3c-OEt (N-Boc-1-aminocyclopropane-1-carboxylic acid ethyl ester). This resource provides in-depth answers, troubleshooting guides, and validated protocols to address the critical challenge of epimerization during peptide coupling reactions involving this unique and sterically hindered amino acid derivative.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational concepts of epimerization, particularly as they relate to the distinct chemical nature of Boc-Ac3c-OEt.
Q1: What is epimerization in the context of peptide synthesis?
Epimerization is an undesired side reaction in peptide chemistry where the stereochemical integrity at the α-carbon of an amino acid is lost during the coupling process.[1][2] An L-amino acid, for instance, can be partially converted into its D-amino acid diastereomer. This process results in a mixture of peptide diastereomers that are often difficult to separate due to their similar physical properties.[3] The biological activity of a peptide is highly dependent on its specific three-dimensional conformation, so even a small degree of epimerization at a single residue can drastically alter or eliminate its therapeutic efficacy.[4]
Q2: Why is Boc-Ac3c-OEt particularly susceptible to epimerization?
The susceptibility of Boc-Ac3c-OEt stems from a combination of electronic and structural factors, primarily its significant steric hindrance.
-
Steric Hindrance: The cyclopropyl ring of the 1-aminocyclopropane-1-carboxylic acid (Ac3c) moiety creates substantial bulk around the carboxylic acid group.[5][6] This steric congestion can slow down the rate of the desired nucleophilic attack by the amine component of the coupling partner.[7][8]
-
Extended Reaction Times: When the main coupling reaction is slow, the activated carboxylic acid intermediate exists for a longer period. This extended lifetime provides a larger window of opportunity for competing side reactions, including the intramolecular cyclization that leads to epimerization.[9]
-
Activation Level: To overcome the steric barrier and achieve a reasonable reaction rate, highly reactive coupling reagents are often employed. However, this strong activation of the carboxyl group also accelerates the formation of the epimerization-prone oxazolone intermediate.[2][10]
Q3: What is the primary chemical mechanism leading to epimerization?
The dominant pathway for epimerization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2]
The process can be described in two key steps:
-
Activation & Cyclization: The coupling reagent activates the carboxylic acid. The oxygen atom of the Boc-protecting group's carbonyl can then act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular reaction forms the planar and highly reactive oxazolone ring.
-
Tautomerization & Racemization: The α-proton of the oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture (e.g., DIPEA, NMM). This creates a symmetric enolate intermediate. Re-protonation can occur from either face of the planar ring, leading to a mixture of both the original (L) and the inverted (D) stereoisomers. When this racemized oxazolone reacts with the amine, it produces a mixture of peptide diastereomers.[2][10]
A secondary, less common mechanism involves the direct abstraction of the α-proton from the activated amino acid by a strong base, but the oxazolone pathway is considered the primary source of racemization for most N-urethane-protected amino acids.[2]
Caption: The oxazolone pathway is the primary mechanism for epimerization.
Section 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable advice for both designing robust coupling protocols and troubleshooting reactions where epimerization is suspected.
Q4: I am planning my synthesis. How can I proactively minimize epimerization risk?
A multi-faceted approach considering the coupling reagent, additives, base, solvent, and temperature is crucial for minimizing epimerization.
The selection of the coupling reagent and additive is the single most important factor in controlling epimerization. For a sterically hindered residue like Ac3c, a balance must be struck between reactivity and safety.
-
Uronium/Aminium and Phosphonium Reagents are Preferred: These reagents are highly efficient and generally lead to lower levels of epimerization compared to carbodiimides when used correctly.[11]
-
HATU & HCTU: These are among the most powerful coupling reagents and are excellent for difficult couplings, including those involving sterically hindered amino acids.[12][13] They form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or OCt (6-chloro-1-hydroxybenzotriazole) esters.
-
PyBOP & PyAOP: These phosphonium-based reagents are also highly effective and have the advantage of not causing guanidinylation of the free amine, a side reaction sometimes seen with uronium salts when they are used in excess.[11][14]
-
-
Carbodiimides (DCC, EDC) Require Additives: While cost-effective, carbodiimides like DCC and EDC can lead to significant epimerization if used alone.[14][15] They must always be used with an additive like HOBt or OxymaPure to intercept the reactive O-acylisourea intermediate and form a more stable active ester, which is less prone to oxazolone formation.[12][16]
| Reagent Class | Example(s) | Additive Required | Epimerization Risk | Key Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU | None (contains additive precursor) | Low to Medium | Highly efficient, especially HATU for hindered couplings.[12][13] Can cause amine capping if used in large excess.[17] |
| Phosphonium | PyBOP, PyAOP | None (contains additive precursor) | Low | Excellent reactivity.[13] No risk of guanidinylation side reaction.[11] Byproducts can be carcinogenic (BOP) or require careful handling. |
| Carbodiimide | DCC, EDC | Mandatory (HOBt, OxymaPure) | Medium to High | Cost-effective.[14] Byproduct of DCC (DCU) is insoluble and must be filtered.[13] EDC is water-soluble.[18] |
| Other | TFFH, COMU | Varies | Low | TFFH generates amino acid fluorides in situ, good for hindered systems.[14] COMU is an Oxyma-based, safer alternative to HOBt/HOAt reagents.[11] |
Additives like 1-hydroxybenzotriazole (HOBt), its more acidic and reactive analogue 7-aza-1-hydroxybenzotriazole (HOAt), and the safer alternative OxymaPure are essential racemization suppressants.[12][17] They work by rapidly converting the initially formed, highly reactive intermediate into their respective active esters. These active esters are more stable and less prone to cyclizing to the oxazolone, yet remain sufficiently reactive to couple with the amine component.
-
Base Selection: Use the weakest base necessary to maintain the reaction. While N,N-Diisopropylethylamine (DIPEA) is common, its high basicity can promote α-proton abstraction. For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[14]
-
Solvent Choice: Polar aprotic solvents like DMF can accelerate epimerization.[19] If substrate solubility allows, using a less polar solvent like dichloromethane (DCM) or a mixture of DCM/DMF may reduce the epimerization rate.
-
Temperature: Perform the coupling at 0°C or room temperature. Avoid heating the reaction unless absolutely necessary, as higher temperatures significantly increase the rate of epimerization.[19]
Pre-activating the carboxylic acid by mixing it with the coupling reagent and base for an extended period before adding the amine is a major cause of epimerization.[9] This practice allows the activated species to sit in solution, maximizing the opportunity for oxazolone formation. It is far better to add the coupling reagent to a mixture of the carboxylic acid and amine, or to add the amine immediately after a very brief activation period (e.g., < 1-2 minutes).
Q5: My analysis shows a diastereomeric impurity. How can I confirm it's due to epimerization and fix my protocol?
If you observe a peak in your HPLC or a set of signals in your NMR that suggests a diastereomeric impurity, a systematic approach is needed for confirmation and resolution.
-
Synthesize a Standard: The most definitive way to confirm epimerization is to synthesize the expected diastereomer as a reference standard. For example, if you coupled Boc-L-Ac3c-OEt to L-Alanine methyl ester, intentionally synthesize the corresponding peptide using Boc-D-Ac3c-OEt.
-
Co-injection Analysis: Co-inject a 1:1 mixture of your reaction product and the synthesized standard into an HPLC. If the impurity peak in your original sample has the same retention time as the standard, this provides strong evidence of epimerization.[20]
-
Chiral Chromatography: If available, chiral HPLC can often separate enantiomers and diastereomers, providing another method of confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–C Coupling in sterically demanding porphyrin environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.uniurb.it [people.uniurb.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. americanpeptidesociety.org [americanpeptidesociety.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a valuable building block in the synthesis of novel therapeutic agents due to its constrained cyclopropyl motif, is no exception.[1] Its purity directly impacts the quality and performance of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimental insights and data to inform method selection and development.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of pharmaceutical compounds.[2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis or degradation. For a molecule like this compound, which contains a chromophore in the tert-butoxycarbonyl (Boc) protecting group, UV detection is a straightforward and robust approach.
Primary Purity Assessment: Reversed-Phase HPLC with UV Detection
The workhorse for achiral purity analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The inherent hydrophobicity imparted by the Boc group and the ethyl ester allows for good retention and separation on C18 columns.
Experimental Rationale:
The selection of chromatographic conditions is paramount for achieving optimal separation. A typical starting point involves a C18 stationary phase, which provides a non-polar environment for the retention of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is then optimized to control the elution of the target compound and its impurities.
Experimental Workflow for RP-HPLC Purity Analysis
Caption: A generalized workflow for the RP-HPLC purity analysis of this compound.
Detailed Protocol for RP-HPLC Purity Analysis:
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate group exhibits absorbance).
-
Injection Volume: 10 µL.
-
Elution: A gradient elution is often preferred to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A typical gradient might be:
-
0-20 min: 30-80% B
-
20-25 min: 80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the sample diluent to achieve a concentration of about 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis: Alternative and Orthogonal Techniques
While RP-HPLC-UV is a robust primary method, a comprehensive purity assessment often necessitates orthogonal techniques to provide a more complete picture of the impurity profile.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | When to Use |
| HPLC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Provides molecular weight information for impurity identification. High sensitivity. | Higher cost and complexity. Potential for ion suppression. | For identifying unknown impurities and in-process control where impurity structures need to be elucidated. |
| UPLC | Utilizes smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times and higher resolution compared to conventional HPLC. | Requires specialized high-pressure instrumentation. | For high-throughput screening and when complex impurity profiles require enhanced separation efficiency. |
| Chiral HPLC | Employs a chiral stationary phase (CSP) to separate enantiomers. | Crucial for determining the enantiomeric purity of the compound if it is intended to be a single enantiomer. | The Boc-protected amino acid ester structure is well-suited for separation on polysaccharide-based CSPs.[4][5] Requires specific chiral columns and method development. | Essential during process development and for final product release of enantiomerically pure compounds. |
| Quantitative NMR (qNMR) | Uses nuclear magnetic resonance spectroscopy with an internal standard to determine purity. | Provides a direct measure of purity without the need for a reference standard of the analyte. An orthogonal method to chromatography. | Lower sensitivity compared to HPLC. Requires a pure internal standard. | As a complementary, non-chromatographic technique to confirm the purity value obtained by HPLC.[6] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency for charged analytes. Can be an alternative for hydrophilic impurities not well-retained by RP-HPLC.[2] | Generally lower sensitivity and reproducibility compared to HPLC. | For analyzing charged impurities or as an orthogonal separation technique to HPLC.[7] |
Decision Logic for Method Selection:
Caption: A decision-making framework for selecting the appropriate analytical method for purity assessment.
Focus on Chiral Purity: A Critical Consideration
Since the core amino acid, 1-aminocyclopropanecarboxylic acid, is achiral, this compound itself is not chiral. However, many derivatives and more complex molecules synthesized from this building block are chiral.[1] If the synthesis introduces a chiral center, the determination of enantiomeric purity becomes a critical quality attribute.
For such chiral derivatives, direct enantiomeric separation using Chiral HPLC is the gold standard.[8][9]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acid derivatives.[5]
-
Mobile Phase Optimization: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is crucial for achieving resolution between the enantiomers.
-
Derivatization: While the Boc-protected compound has a UV chromophore, derivatization with a fluorescent tag can enhance sensitivity if required for trace-level analysis.[4]
Conclusion
The purity analysis of this compound is a multi-faceted task that relies on a well-chosen analytical strategy. While RP-HPLC-UV provides a robust and reliable method for routine achiral purity assessment, a comprehensive evaluation should consider orthogonal techniques like HPLC-MS for impurity identification and qNMR for an independent purity confirmation. In cases where chiral derivatives are synthesized, the development of a validated Chiral HPLC method is non-negotiable. By employing a logical, data-driven approach to method selection and validation, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate.
References
- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
A Senior Application Scientist's Guide to the Synthetic Routes of Cyclopropylamino Acids
Introduction: The Rising Prominence of the Cyclopropyl Moiety in Drug Discovery
To researchers, scientists, and drug development professionals, the cyclopropyl group is more than just the smallest carbocycle. Its rigid, three-dimensional structure imparts a unique conformational constraint on molecules, a property highly sought after in modern medicinal chemistry. When incorporated into amino acids, this small ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and fine-tune physicochemical properties. Cyclopropylamino acids are now integral components of numerous clinical candidates and approved drugs.
This guide provides an in-depth comparison of the primary synthetic strategies to access these valuable building blocks. We will move beyond a mere listing of reactions to dissect the underlying mechanisms, providing a rationale for experimental choices and offering practical, field-proven insights. Each described protocol is a self-validating system, grounded in authoritative literature to ensure scientific integrity.
I. Diastereoselective Cyclopropanation of Allylic Precursors: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds a methylene group concertedly to an alkene.[1]
Causality Behind Experimental Choices: The Power of Directing Groups
A key feature of the Simmons-Smith reaction is its susceptibility to direction by proximal Lewis basic functional groups, such as hydroxyl or amino groups on an allylic backbone.[2][3] The zinc carbenoid coordinates to the heteroatom, delivering the methylene group to the same face of the double bond (syn-delivery). This chelation-controlled delivery is the foundation for achieving high diastereoselectivity. The choice of protecting group on the nitrogen of an allylic amine can dramatically influence the stereochemical outcome. For instance, a free amine or a dibenzylamino group can direct the cyclopropanation to the syn face, while a bulky carbamate like tert-butoxycarbonyl (Boc) can favor the anti cyclopropane due to steric hindrance.[1]
The reactivity of the Simmons-Smith reagent can be enhanced by using diethylzinc and diiodomethane, a combination known as the Furukawa modification.[4] For less reactive or sterically hindered alkenes, the more electrophilic Shi reagent (CF₃CO₂ZnCH₂I) can be employed.[1][2]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an N-Boc-protected Allylic Amine
This protocol is adapted from methodologies described in the literature for the diastereoselective cyclopropanation of allylic amines.[1]
Materials:
-
N-Boc-protected allylic amine (1.0 equiv)
-
Diethylzinc (ZnEt₂) (1.0 M solution in hexanes, 3.0 equiv)
-
Diiodomethane (CH₂I₂) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-Boc-protected allylic amine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add the diiodomethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylamino acid precursor.
Diagram of the Simmons-Smith Reaction Mechanism
References
- 1. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. enamine.net [enamine.net]
A Comparative Guide to Ethyl and Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate for Synthetic Chemistry
In the landscape of modern drug discovery and peptide synthesis, conformationally constrained amino acids are invaluable tools for sculpting molecular architecture. Among these, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC) are frequently employed to introduce rigidity into peptide backbones and explore novel chemical space.[1][2][3] The tert-butoxycarbonyl (Boc)-protected ethyl and methyl esters of ACC are common starting materials, yet the choice between the ethyl and methyl ester can have subtle but significant implications for reaction efficiency, product purification, and overall synthetic strategy. This guide provides a detailed comparison of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and its methyl ester analog, supported by experimental insights to aid researchers in making an informed selection.
I. Physicochemical Properties: A Subtle Distinction
At first glance, the ethyl and methyl esters are highly similar. Their primary difference lies in a single methylene (-CH2-) unit, which modestly influences their physical properties.
Table 1: Comparison of Physicochemical Properties
| Property | Mthis compound | This compound |
| CAS Number | 66494-26-6[4][5] | 107259-05-2[6][7] |
| Molecular Formula | C10H17NO4[5] | C11H19NO4[6] |
| Molecular Weight | 215.25 g/mol [5] | 229.27 g/mol [8][9] |
| Appearance | White crystalline powder/solid | White to off-white solid |
| LogP (Predicted) | ~1.5 | ~1.9[8] |
| Polar Surface Area | 65 Ų | 65 Ų[6] |
The most functionally relevant difference is the slight increase in lipophilicity (higher LogP) for the ethyl ester.[10][11] This can influence its solubility in nonpolar organic solvents and its retention characteristics during chromatographic purification. While often minor, this difference can be leveraged in specific applications, such as optimizing solubility for a particular reaction medium or improving separation from more polar byproducts during workup.
II. Comparative Reactivity: The Ester's Role in Key Transformations
The choice between the ethyl and methyl ester primarily impacts reactions involving the ester functionality itself, most notably hydrolysis. For transformations focused on the Boc-protected amine, the differences are often negligible.
The conversion of the ester to the parent carboxylic acid (Boc-ACC-OH) is a critical step in many synthetic routes, preparing the molecule for subsequent amide bond formation. The rate of this hydrolysis is the most significant point of differentiation between the two analogs.
Causality Behind Reactivity: Methyl esters generally undergo base-catalyzed hydrolysis at a faster rate than their ethyl ester counterparts. This is attributed to the reduced steric hindrance of the methyl group compared to the ethyl group, allowing for more facile nucleophilic attack by the hydroxide ion at the carbonyl carbon.
Experimental Protocol: Alkaline Hydrolysis of Boc-Acpc-OR
-
Objective: To hydrolyze the ester to the corresponding carboxylic acid.
-
Reagents: Boc-Acpc-OR (1.0 eq.), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq.), Tetrahydrofuran (THF) or Methanol, Water.
-
Procedure:
-
Dissolve the Boc-protected amino ester in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (LiOH or NaOH) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. (Note: The methyl ester reaction will typically reach completion faster).
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid.
-
Diagram: Workflow for Ester Hydrolysis
Caption: Standard workflow for the saponification of Boc-protected amino esters.
The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[12][13][14]
Causality Behind Reactivity: The mechanism of Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[12] This process is electronically driven and occurs far from the ester group. Consequently, the difference between an ethyl and methyl ester has no significant electronic or steric effect on the rate or efficiency of Boc deprotection. Both analogs behave virtually identically in this reaction.
Experimental Protocol: Boc Deprotection with TFA
-
Objective: To remove the Boc protecting group to yield the free amine salt.
-
Reagents: Boc-Acpc-OR (1.0 eq.), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amino ester in DCM (e.g., 0.1-0.2 M).
-
Add an excess of TFA, typically in a 1:1 or 1:4 (DCM:TFA) ratio.
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.
-
The resulting product is the TFA salt of the amino ester, which can often be used directly in the next step (e.g., amide coupling) without further purification.
-
Diagram: Workflow for Boc Deprotection
Caption: Standard workflow for the acid-catalyzed removal of a Boc protecting group.
III. Analytical Characterization
The choice of ester also leads to predictable differences in analytical spectra, which are useful for reaction monitoring and final product characterization.
Table 2: Comparison of Analytical Signatures
| Technique | Methyl Ester Derivative | Ethyl Ester Derivative |
| ¹H NMR | A sharp singlet for the -OCH3 protons, typically around 3.7 ppm. | A quartet for the -OCH2- protons (~4.2 ppm) and a triplet for the -CH3 protons (~1.2 ppm). |
| ¹³C NMR | A signal for the -OCH3 carbon around 52 ppm. | Signals for the -OCH2- carbon (~61 ppm) and the -CH3 carbon (~14 ppm). |
| LC-MS | The molecular ion peak will correspond to a mass of 215.12 (M+H)+. | The molecular ion peak will correspond to a mass of 229.13 (M+H)+. |
| HPLC (RP) | Generally exhibits a shorter retention time due to slightly higher polarity. | Exhibits a longer retention time due to slightly higher lipophilicity. |
These distinct signatures make it straightforward to confirm the identity of the specific ester being used and to track its conversion in subsequent reactions.[15]
IV. Practical Considerations and Recommendations
The decision to use the ethyl or methyl ester should be based on the specific goals of the synthetic plan.
Diagram: Decision-Making Logic
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. appretech.com [appretech.com]
- 6. Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate - C11H19NO4 | CSSB00010244422 [chem-space.com]
- 7. This compound [synhet.com]
- 8. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 107259-05-2|this compound|BLD Pharm [bldpharm.com]
- 10. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the design of molecules with precisely controlled three-dimensional structures is paramount. Constrained amino acids are critical building blocks in this endeavor, offering a means to enforce specific conformations in peptides and peptidomimetics, thereby enhancing their biological activity, selectivity, and metabolic stability. Among these, derivatives of 1-aminocyclopropanecarboxylic acid (Ac3c) have garnered significant attention. This guide provides an in-depth analysis of the X-ray crystal structure of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and its closely related derivatives, offering a comparative look at their solid-state conformations and the experimental methodologies used to elucidate them.
The Significance of Constrained Amino Acids in Drug Design
The cyclopropane ring in Ac3c derivatives severely restricts the torsional angles (phi, φ, and psi, ψ) of the peptide backbone, making it a powerful tool for inducing specific secondary structures such as β-turns.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis, and its influence on the conformation of the amino acid is of great interest. Understanding the solid-state structure of building blocks like this compound is crucial for rational drug design, as it provides a template for the geometry of these residues when incorporated into larger, more complex molecules.
Experimental Workflow: From Powder to Structure
The determination of a molecule's crystal structure is a multi-step process that requires careful execution. The following workflow outlines the typical procedure for a small molecule like a Boc-Ac3c derivative.
Caption: A generalized workflow for determining the X-ray crystal structure of a small organic molecule.
The causality behind these steps is critical. The purity of the initial material directly impacts the success of crystallization. A systematic screening of solvents and crystallization techniques is necessary because the formation of high-quality, single crystals is often the most challenging step. Once a suitable crystal is obtained, the quality of the diffraction data, which is dependent on the crystal's order and the data collection strategy, will determine the accuracy and resolution of the final structure.
Conformational Analysis of Boc-Ac3c Derivatives in the Solid State
While a publicly available crystal structure for this compound (Boc-Ac3c-OEt) is not readily found in open-access databases, a comprehensive study by Valle et al. provides the crystal structures of the closely related carboxylic acid, t-Boc-Ac3c-OH.[1] This study revealed the existence of two polymorphic forms, an α- and a β-form, which exhibit distinct conformations, primarily in the urethane group.
The conformation of the urethane linkage (trans or cis) is a key determinant of the overall shape of the molecule. In the α-form of t-Boc-Ac3c-OH, the urethane group adopts a trans conformation, which is generally considered to be the lower energy state.[1] Conversely, the β-form displays a cis conformation of the urethane group.[1] This observation is significant as it demonstrates the conformational flexibility of the Boc group and its sensitivity to the local crystalline environment.
The torsional angles φ and ψ, which define the backbone conformation, are also of great interest. For the single Ac3c residue in both the α- and β-forms of t-Boc-Ac3c-OH, these angles correspond to folded conformations located in the "bridge" region of the Ramachandran map.[1] This inherent preference for folded structures is a key feature of Ac3c derivatives and is the basis for their use in constraining peptide conformations.
Below is a diagram illustrating the key conformational features of Boc-Ac3c derivatives.
Caption: Factors influencing the solid-state conformation of Boc-Ac3c derivatives.
Comparative Analysis: α- vs. β-form of t-Boc-Ac3c-OH
The existence of two polymorphic forms for t-Boc-Ac3c-OH allows for a direct comparison of how subtle changes in the crystalline environment can influence molecular conformation. The key differentiating parameters are summarized in the table below, based on the data from Valle et al.[1]
| Parameter | α-form of t-Boc-Ac3c-OH | β-form of t-Boc-Ac3c-OH |
| Urethane Conformation | trans | cis |
| φ (N-Cα torsion) | Folded | Folded |
| ψ (Cα-C' torsion) | Folded | Folded |
| Hydrogen Bonding | Intermolecular H-bonds | Intermolecular H-bonds |
This comparison underscores the importance of experimental structure determination. While computational models can predict low-energy conformations, X-ray crystallography provides definitive evidence of the structures adopted in the solid state, including the capture of higher-energy conformers stabilized by crystal packing forces.
Alternative Analytical Techniques for Structural Elucidation
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules, other techniques can provide valuable complementary information, especially when suitable single crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR, particularly 2D techniques like NOESY, can provide information about through-space proximities of atoms, which can be used to infer conformational preferences in solution.
-
Powder X-ray Diffraction (PXRD): When only microcrystalline material is available, PXRD can be used to obtain a fingerprint of the crystalline phase and, in some cases, to solve the crystal structure through methods like Rietveld refinement.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of a molecule and predict stable conformations. These predictions can be validated and refined using experimental data.
Conclusion
The structural analysis of this compound derivatives, exemplified by the detailed crystallographic studies of t-Boc-Ac3c-OH, provides invaluable insights for researchers in drug development. The inherent conformational rigidity imposed by the cyclopropane ring, coupled with the potential for different urethane conformations, highlights the nuanced structural landscape of these important building blocks. A thorough understanding of their solid-state structures, obtained through rigorous experimental and analytical methods, is essential for the rational design of next-generation therapeutics with enhanced efficacy and specificity.
References
A Comparative Guide to Boc vs. Fmoc Protection for Cyclopropylamino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclopropylamino Acids
Cyclopropylamino acids are conformationally constrained non-canonical amino acids that have garnered significant interest in drug discovery and peptide science. Their rigid cyclopropyl moiety can induce specific backbone conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1][2][3] The successful incorporation of these valuable building blocks into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and carefully chosen protecting group strategy.[4][5]
This guide provides an in-depth comparative analysis of the two most prevalent Nα-amino protecting group strategies—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—as they apply specifically to cyclopropylamino acids. We will explore the mechanistic underpinnings, practical advantages and limitations, and potential side reactions associated with each, providing the experimental context necessary for researchers to make informed decisions in their synthetic endeavors.
The Core Principle: Orthogonal Protection in SPPS
Successful peptide synthesis relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[4][5][6][7] In SPPS, this typically involves:
-
A temporary Nα-amino protecting group: Removed at each cycle to allow for the addition of the next amino acid. This is the role of Boc or Fmoc.[6][7]
-
Permanent side-chain protecting groups: Remain intact throughout the synthesis and are cleaved only during the final step.[6][7]
-
A resin linker: Covalently attaches the peptide to the solid support and is cleaved at the very end.
The choice between the Boc and Fmoc strategies dictates the entire synthetic protocol, including the types of reagents used for deprotection, the selection of side-chain protecting groups, and the final cleavage conditions.[]
The Boc/Bzl Strategy: A Classic Approach
The tert-butoxycarbonyl (Boc) strategy, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based (Bzl) groups for permanent side-chain protection.[4][5]
Mechanism of Protection and Deprotection
Protection: The Nα-amino group of the cyclopropylamino acid is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9] The amine nucleophilically attacks the Boc anhydride, forming the stable carbamate.[10]
Deprotection: The Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically as a 25-50% solution in a solvent like dichloromethane (DCM).[5][11] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which fragments into isobutylene and a proton.[10][12] The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[10]
Key Considerations for Cyclopropylamino Acids
-
Acid Stability of the Cyclopropyl Ring: A primary concern when using the Boc strategy is the stability of the cyclopropyl ring to repeated acid treatments. The strained three-membered ring can be susceptible to acid-catalyzed opening, particularly if adjacent to activating groups. While the cyclopropyl group itself is generally stable to TFA, prolonged exposure or the use of stronger acids (like HF for final cleavage) requires careful consideration and empirical validation to ensure the integrity of the amino acid residue.[13]
-
Cation Scavenging: The tert-butyl cation generated during deprotection is an electrophile that can alkylate sensitive residues.[12] While cyclopropylamino acids themselves are not primary targets, other residues in the peptide (like Trp or Met) would necessitate the use of scavengers (e.g., triisopropylsilane, TIS) in the deprotection cocktail.
-
Advantages:
-
Reduced Aggregation: For hydrophobic sequences, which can be exacerbated by the inclusion of cyclopropyl groups, the Boc strategy can be advantageous.[14] The protonated state of the N-terminus after each TFA deprotection step helps to disrupt inter-chain hydrogen bonding and reduce aggregation.[14]
-
Process Maturity: The Boc strategy is a well-established method with extensive literature and troubleshooting guides available.[]
-
-
Disadvantages:
-
Harsh Conditions: The repeated use of moderate to strong acids can be detrimental to sensitive peptide sequences or side-chain protecting groups.[11] The final cleavage step, often requiring hazardous hydrofluoric acid (HF), is a significant drawback.[11]
-
Limited Orthogonality: The Boc/Bzl scheme is not truly orthogonal, as both protecting group classes are removed by acid, albeit of different strengths.[5] This "differential lability" can sometimes lead to premature loss of side-chain protection.
-
The Fmoc/tBu Strategy: The Modern Standard
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used method in modern SPPS.[6][15] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection, creating a truly orthogonal system.[5][]
Mechanism of Protection and Deprotection
Protection: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions, forming a carbamate with the amino group of the cyclopropylamino acid.[17]
Deprotection: The Fmoc group is rapidly cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[18][19] The mechanism is a base-catalyzed β-elimination. A proton is abstracted from the C9 position of the fluorenyl ring, creating a stabilized anion.[17][20] This triggers the elimination of dibenzofulvene (DBF) and the release of the carbamate, which then decarboxylates to yield the free amine.[20] The liberated DBF is trapped by piperidine to prevent side reactions.[20]
Key Considerations for Cyclopropylamino Acids
-
Stability: The cyclopropyl ring is completely stable to the mild basic conditions used for Fmoc deprotection and the acidic conditions (TFA) used for final cleavage. This chemical stability is the most significant advantage of the Fmoc strategy for these amino acids.
-
Side Reactions: While the core residue is stable, common SPPS side reactions should still be monitored. For instance, diketopiperazine formation can occur at the dipeptide stage, and this is sequence-dependent rather than specific to the protecting group strategy.[21]
-
Advantages:
-
Mild Conditions: The iterative deprotection steps are performed under very mild basic conditions, preserving the integrity of the peptide and acid-sensitive functionalities.[][][18]
-
True Orthogonality: The use of base for Nα-deprotection and strong acid for final cleavage provides a robust orthogonal system, simplifying the synthesis of complex peptides.[5][]
-
Automation-Friendly: The milder conditions and straightforward monitoring make the Fmoc strategy highly amenable to automated peptide synthesizers.[][15]
-
-
Disadvantages:
-
Aggregation: Fmoc-protected peptide chains are neutral and can be more prone to aggregation during synthesis, potentially leading to incomplete coupling reactions.[14] This can be a factor for sequences containing multiple hydrophobic residues like cyclopropylamino acids.
-
DBF Adducts: Incomplete trapping of the dibenzofulvene byproduct can lead to the formation of adducts with the newly deprotected N-terminal amine, although this is rare with standard piperidine protocols.
-
Comparative Summary
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF |
| Deprotection Conditions | Moderately Acidic[5][11] | Mildly Basic[][18] |
| Orthogonality | Differential Lability (Acid vs. Stronger Acid)[5] | True Orthogonality (Base vs. Acid)[5][] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[11][14] | Strong Acid (e.g., TFA) |
| Cyclopropyl Ring Stability | Good, but potential risk with very strong acids or prolonged exposure. | Excellent; completely stable to all synthesis steps. |
| Key Advantage | Better for aggregation-prone sequences.[14] | Milder conditions, higher compatibility, true orthogonality.[15] |
| Key Disadvantage | Harsh, hazardous reagents; less orthogonal.[][11] | Potential for peptide aggregation.[14] |
Experimental Protocols
Representative Protocol 1: Boc Deprotection in SPPS
Objective: To remove the Boc protecting group from a resin-bound peptide terminating in a cyclopropylamino acid.
Materials:
-
Boc-(cPr)AA-Resin
-
Deprotection Solution: 50% TFA (v/v) in Dichloromethane (DCM)
-
DCM (for washing)
-
DMF (for washing)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the Boc-(cPr)AA-Resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 1 minute.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralize the resulting ammonium salt by washing with the neutralization solution (2x for 2 minutes each).
-
Wash the resin with DMF (3x) to prepare for the subsequent coupling step.
Representative Protocol 2: Fmoc Deprotection in SPPS
Objective: To remove the Fmoc protecting group from a resin-bound peptide terminating in a cyclopropylamino acid.
Materials:
-
Fmoc-(cPr)AA-Resin
-
Deprotection Solution: 20% Piperidine (v/v) in DMF[19]
-
DMF (for washing)
Procedure:
-
Swell the Fmoc-(cPr)AA-Resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution (20% Piperidine/DMF) to the resin and agitate for 3 minutes.[19][20]
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine and DBF-adducts.
-
The resin is now ready for the subsequent coupling step.
Visualization of SPPS Workflows
The following diagrams illustrate the core cyclical processes for both the Boc and Fmoc strategies, highlighting the key differences in deprotection and neutralization steps.
Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for the synthesis of peptides containing cyclopropylamino acids is dictated by the overall synthetic strategy, the nature of the other amino acids in the sequence, and available laboratory infrastructure.
For the vast majority of applications, the Fmoc/tBu strategy is the superior choice . Its mild deprotection conditions ensure the complete stability of the cyclopropyl ring and are compatible with a wide range of other functionalities. The orthogonality of the Fmoc/tBu system provides a more robust and reliable workflow, particularly for the synthesis of complex or modified peptides.[15][]
The Boc/Bzl strategy remains a viable, albeit less common, alternative . It should be considered primarily when dealing with peptide sequences known to have severe aggregation problems, as the acidic deprotection and protonated N-terminus can mitigate this issue.[14] However, researchers must proceed with caution, carefully validating the stability of their specific cyclopropylamino acid derivative to the repeated acid treatments and the harsh final cleavage conditions.
Ultimately, a successful synthesis requires careful planning and consideration of all factors. By understanding the fundamental chemical principles and practical implications of both the Boc and Fmoc strategies, researchers can confidently incorporate unique building blocks like cyclopropylamino acids to advance the frontiers of peptide science and drug development.
References
- 1. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. genscript.com [genscript.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
A Comparative Guide to the Validation of Enantiomeric Excess in Chiral Cyclopropane Amino Acids for Drug Development
Introduction: The Strategic Value of Constrained Chirality
In the landscape of modern drug discovery, chiral cyclopropane amino acids have emerged as powerful tools for medicinal chemists.[1] These conformationally constrained, non-proteinogenic amino acids offer a unique combination of structural rigidity and metabolic stability, making them highly valuable motifs in the design of next-generation therapeutics.[1][2] The cyclopropane ring locks the molecular backbone into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] However, the very chirality that makes these molecules potent also presents a critical analytical challenge: ensuring enantiomeric purity.[3][4]
Different enantiomers of a chiral drug can exhibit widely divergent pharmacological activities and toxicity profiles.[3][5] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the rigorous characterization and quantification of each enantiomer in a drug substance.[5] The accurate determination of enantiomeric excess (e.e.) is therefore not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of a therapeutic agent.
This guide provides a comprehensive comparison of the primary analytical methodologies for validating the enantiomeric excess of chiral cyclopropane amino acids. We will delve into the principles, advantages, and limitations of each technique, supported by experimental insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methodologies
The validation of enantiomeric excess for chiral cyclopropane amino acids primarily relies on four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by factors such as the specific properties of the amino acid, required sensitivity, sample matrix complexity, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the enantioseparation of amino acids due to its versatility and robustness.[6] The separation can be achieved through two primary strategies: direct and indirect.
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred modern approach, eliminating the need for derivatization.[6][7] The separation occurs through transient diastereomeric interactions between the amino acid enantiomers and a chiral selector immobilized on the stationary phase.[6] For cyclopropane amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide (e.g., teicoplanin) CSPs are often effective.[7][8][9]
-
Causality: The hydroxyl and carbamate groups on polysaccharide CSPs provide a rich network of hydrogen bonding and dipole-dipole interaction sites. The rigid, three-dimensional structure of the cyclopropane ring influences how each enantiomer fits into the chiral cavities of the stationary phase, leading to differential retention times.
-
-
Indirect Separation via Chiral Derivatizing Agents (CDAs): This classic method involves reacting the amino acid enantiomers with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[6][10][11] A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[10][11][12]
Chiral Gas Chromatography (GC)
Chiral GC offers exceptionally high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[13] However, its application to amino acids, which are non-volatile, necessitates a crucial derivatization step to make them amenable to gas-phase analysis.[14]
-
Principle: A two-step derivatization is typically required. First, the carboxylic acid group is esterified (e.g., with methanolic HCl), and second, the amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA).[14] The resulting volatile derivatives are then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-L-Val.[15][16]
-
Causality: This derivatization is mandatory to prevent the amino acid from decomposing at the high temperatures of the GC inlet and column. The choice of derivatizing agent can even be used to reverse the elution order of the enantiomers, a technique known as enantioreversal, which is useful for accurately quantifying a trace enantiomeric impurity.[14] The primary risk with this method is the potential for racemization during the derivatization steps, which must be carefully controlled and validated.[16]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an attractive alternative to HPLC and GC.[17][] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).
-
Principle: Chiral selectors, most commonly cyclodextrins and their derivatives, are added to the running buffer.[17][19][20] The enantiomers of the cyclopropane amino acid form transient, diastereomeric inclusion complexes with the cyclodextrin.[20] These complexes have different effective mobilities in the electric field, leading to their separation.[]
-
Causality: The hydrophobic inner cavity and hydrophilic outer surface of cyclodextrins allow them to encapsulate the cyclopropyl group to varying degrees depending on its stereochemistry. This differential interaction strength is the basis for the separation.[21] The high efficiency of CE can often resolve enantiomers that are difficult to separate by HPLC.[17][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess.[22] The method relies on creating a diastereomeric environment directly within the NMR tube, which makes the signals of the two enantiomers chemically distinct.[23]
-
Principle: A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR sample containing the analyte.[23][24][25]
-
With a CSA: The enantiomers form rapidly equilibrating, diastereomeric solvates with the CSA, leading to observable differences in the chemical shifts (Δδ) for specific protons of the two enantiomers.[22][24]
-
With a CDA: A covalent bond is formed, creating stable diastereomers, similar to the indirect HPLC/GC methods. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic CDA used for this purpose.[10]
-
-
Causality: In an achiral solvent, the NMR spectra of two enantiomers are identical. The chiral auxiliary (CSA or CDA) creates a diastereomeric environment, breaking this symmetry. The ratio of the integrated areas of the now-separated signals for the two enantiomers directly corresponds to their molar ratio, allowing for the calculation of e.e.[23][24] This method is non-destructive but is generally less sensitive than chromatographic techniques and requires a relatively pure sample.[22]
Data-Driven Comparison of Methodologies
| Parameter | Chiral HPLC (Direct) | Chiral GC-MS | Capillary Electrophoresis (CE) | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Separation of volatile diastereomeric derivatives on a chiral column.[26] | Differential mobility of diastereomeric complexes in an electric field.[] | Induced chemical shift non-equivalence in a chiral environment.[23] |
| Resolution | High | Very High | Excellent | Moderate |
| Sensitivity | Moderate to High (UV/MS) | Very High (MS) | Moderate (UV), High (MS)[17] | Low |
| Speed | Moderate (10-30 min) | Fast to Moderate (5-20 min) | Very Fast (2-15 min) | Fast (acquisition), Moderate (prep) |
| Sample Prep | Minimal (dissolve & inject) | Extensive (derivatization required).[14] | Minimal (dissolve in buffer) | Minimal (add auxiliary & dissolve) |
| Destructive? | No (can be collected) | Yes | No (can be collected) | No |
| Key Advantage | Broad applicability, direct analysis.[7] | Highest resolution and sensitivity.[13] | Minimal sample/solvent use, high efficiency.[17] | Non-destructive, absolute quantification. |
| Key Limitation | Cost of CSPs, method development time. | Derivatization can be complex and prone to racemization.[16] | Lower concentration sensitivity with UV detection. | Low sensitivity, requires pure samples.[22] |
Experimental Protocols & Workflows
Workflow for Method Selection
The selection of an appropriate analytical method is a critical first step. The following decision tree provides a logical workflow for choosing a primary and an orthogonal (confirmatory) method, which is a cornerstone of a self-validating system.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This protocol describes a typical direct method using a polysaccharide-based Chiral Stationary Phase (CSP).
-
System Preparation:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting condition is 80:20:0.1 (v/v/v). TFA is crucial for protonating the amino acid, ensuring good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: Polysaccharide CSPs offer broad enantioselectivity. The apolar mobile phase promotes interaction with the chiral selector.
-
-
Sample Preparation:
-
Prepare a racemic standard of the target cyclopropane amino acid at ~1 mg/mL in the mobile phase.
-
Prepare the test sample at a similar concentration.
-
Rationale: The racemic standard is essential to confirm the separation of the two enantiomers and to identify their retention times.
-
-
Analysis and Validation:
-
Inject the racemic standard. Two well-resolved peaks should be observed.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = (|A1 - A2| / (A1 + A2)) * 100
-
Self-Validation: Spike the test sample with a small amount of the racemic standard. The peak corresponding to the minor enantiomer should increase in area, confirming its identity.
-
Protocol 2: Indirect Enantioseparation by HPLC after Derivatization with Marfey's Reagent
This protocol outlines the indirect method, which is valuable for its high sensitivity and use of standard achiral columns.[6][12]
-
Derivatization Procedure:
-
To 50 nmol of the amino acid sample in a vial, add 100 µL of 1 M sodium bicarbonate.[6]
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.[6]
-
Incubate the mixture at 40°C for 1 hour in the dark.[6]
-
Cool to room temperature and neutralize the reaction by adding 100 µL of 2 M HCl.[6]
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Rationale: The reaction proceeds under mild alkaline conditions to form stable diastereomeric derivatives. The dinitrophenyl group provides a strong chromophore for UV detection at 340 nm.[10]
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 340 nm.[6]
-
Rationale: A standard C18 column is sufficient to separate the diastereomers, which now have different hydrophobicities. Gradient elution is used to effectively separate the derivatives.
-
-
Analysis:
-
Analyze a derivatized racemic standard first to establish the retention times of the L-D and L-L diastereomers.
-
Analyze the derivatized test sample and calculate the % e.e. as described in the direct method.
-
Visualizing Separation Principles
The fundamental difference between direct and indirect chiral separation is a key concept.
Conclusion: An Integrated and Orthogonal Approach
The validation of enantiomeric excess for chiral cyclopropane amino acids is a non-negotiable step in drug development. While direct analysis on a chiral stationary phase via HPLC is often the most straightforward and preferred primary method, a robust validation strategy relies on an orthogonal approach. Confirming the e.e. value with a fundamentally different technique—such as NMR with a chiral solvating agent or an indirect HPLC method using a chiral derivatizing agent—provides the highest level of confidence and analytical trustworthiness. The choice of methodology should be tailored to the specific analyte and the stage of development, balancing the need for throughput, sensitivity, and absolute certainty. By understanding the principles and practical considerations outlined in this guide, researchers can design and execute self-validating protocols that ensure the enantiomeric purity and, ultimately, the safety and efficacy of their novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 19. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS No. 88050-17-3). As a valued partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals trained in handling chemical reagents.
The structural complexity of this molecule—incorporating a Boc-protected amine, an ethyl ester, and a strained cyclopropane ring—necessitates a disposal protocol grounded in a thorough understanding of its chemical properties. Following these procedures is critical for mitigating risks and ensuring regulatory compliance.
Part 1: Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a comprehensive risk assessment is paramount. This compound is not benign and presents several hazards that must be respected.
GHS Hazard Profile:
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed[1] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3][4] |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation[1] | |
| Eye Irritation (Category 2A) |
| H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
| H335: May cause respiratory irritation[1] |
Scientific Rationale for Cautious Handling:
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in many conditions but its lability to acid.[5][6] Accidental mixing of this compound's waste with acidic waste streams could trigger a rapid and uncontrolled deprotection reaction. This would generate gaseous carbon dioxide and isobutylene, leading to pressure buildup in a sealed waste container.
-
Cyclopropane Ring: Cyclopropane and its derivatives possess significant ring strain.[7] While this specific molecule is generally stable, the strained ring makes it more reactive than acyclic analogues under certain conditions, reinforcing the need to avoid mixing with unknown or reactive waste.[7]
-
Carbamate and Ester Moieties: These functional groups can undergo hydrolysis under strong acidic or basic conditions. Mixing with corrosive waste could degrade the compound, creating a more complex and potentially more hazardous waste mixture.
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal steps must be performed while wearing the following:
-
Eye Protection: Chemical splash-resistant safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Contaminated gloves should be disposed of immediately and hands washed thoroughly.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: All handling of the powder or solutions, especially the preparation of waste containers, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
This compound must be classified as Non-Halogenated Organic Waste . This is the most critical step, as improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
To prevent hazardous reactions, DO NOT mix waste containing this compound with the following:
-
Halogenated Organic Waste: (e.g., dichloromethane, chloroform).
-
Strong Acids: (e.g., hydrochloric acid, trifluoroacetic acid).[7]
-
Strong Bases: (e.g., sodium hydroxide, potassium carbonate).[7]
-
Oxidizing or Reducing Agents. [7]
-
Aqueous or Metal Waste.
Caption: Waste segregation decision diagram for the compound.
Step 2: Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) with a secure, threaded cap.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. If the solvent is flammable, the container must be appropriate for flammable liquid waste.
-
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.
The label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound".
-
Solvents and Approximate Concentrations: List all components in the container (e.g., "Methanol ~50%").
-
Applicable Hazard Pictograms: At a minimum, the "Exclamation Mark" pictogram should be present.
-
Accumulation Start Date.
Step 4: Temporary Storage in the Laboratory
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[7]
-
Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and high-traffic areas.[10]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[7]
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by trained professionals.
-
Contact EHS: When the waste container is full or has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health & Safety (EHS) department.
-
Arrange Pickup: Schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Professional waste disposal services will ensure the material is incinerated or treated in a licensed facility, which is the standard method for this type of organic waste.[11][12]
Caption: Workflow for compliant chemical waste disposal.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key.
Small Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE before addressing the spill.
-
Contain and Absorb: For a liquid spill, cover with a non-reactive absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover to prevent dust from becoming airborne.
-
Collect Waste: Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. All cleanup materials (wipes, etc.) must also be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 88050-17-3 | Fmoc-Hyp-OH | Pyrrolidines | Ambeed.com [ambeed.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88050-17-3 Name: [xixisys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
